Tetradecanophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyltetradecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUIUVLDNRQBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063496 | |
| Record name | Tetradecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-05-6 | |
| Record name | 1-Phenyl-1-tetradecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanophenone | |
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| Record name | 1-Tetradecanone, 1-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MYRISTOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2IU8420X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Tetradecanophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tetradecanophenone. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format, and where applicable, generalized experimental protocols are provided.
Chemical Identity and Physical Properties
Tetradecanophenone, also known as 1-phenyl-1-tetradecanone, is an aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-Phenyl-1-tetradecanone |
| Synonyms | Myristophenone, 1-Phenyltetradecan-1-one |
| CAS Number | 6000-75-5 |
| Chemical Formula | C₂₀H₃₂O |
| Molecular Weight | 288.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 51-54 °C |
| Boiling Point | 198-200 °C at 6 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid organic compounds like Tetradecanophenone.
2.1. Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically indicates a high-purity compound.
-
Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), thermometer, and a sample of Tetradecanophenone.
-
Procedure:
-
A small amount of finely powdered, dry Tetradecanophenone is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
2.2. Determination of Boiling Point (Reduced Pressure)
For high-boiling point compounds like Tetradecanophenone, distillation under reduced pressure is necessary to prevent decomposition.
-
Apparatus: Short-path distillation apparatus (including a distillation flask, condenser, and receiving flask), vacuum pump, manometer, heating mantle, and a sample of Tetradecanophenone.
-
Procedure:
-
The Tetradecanophenone sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure (e.g., 6 mmHg), which is monitored with a manometer.
-
The distillation flask is heated gently.
-
The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.
-
2.3. Solubility Assessment
-
Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, acetone, chloroform).
-
Procedure:
-
A pre-weighed amount of Tetradecanophenone (e.g., 10 mg) is added to a test tube containing a known volume of solvent (e.g., 1 mL).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for physicochemical characterization and the interrelation of these properties.
Caption: A generalized workflow for the physicochemical characterization of a compound.
Caption: Logical relationships between the molecular structure and key physical properties.
An In-depth Technical Guide to the Synthesis of Tetradecanophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tetradecanophenone, a long-chain aryl ketone, through the Friedel-Crafts acylation reaction. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. Tetradecanophenone and its derivatives are of interest in various fields, including the development of pharmaceuticals and specialty chemicals.
Reaction Principle: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The reaction typically employs an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]
The mechanism proceeds through three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent by coordinating to the halogen or oxygen atom, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The π-electron system of the aromatic ring (in this case, benzene) acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding the final aryl ketone product.[3]
A significant advantage of the Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation of the ring prevents further acylation reactions, thus avoiding polysubstitution products.[4]
Experimental Protocol: Synthesis of Tetradecanophenone
This section details a representative experimental procedure for the synthesis of tetradecanophenone via the Friedel-Crafts acylation of benzene with tetradecanoyl chloride.
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) |
| Benzene | C₆H₆ | 78.11 |
| Tetradecanoyl chloride | C₁₄H₂₇ClO | 246.82 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Ice | H₂O | 18.02 |
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in dichloromethane. Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve tetradecanoyl chloride in dichloromethane and add it to the addition funnel. Add the tetradecanoyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0°C.
-
Addition of Benzene: Following the addition of the acyl chloride, add benzene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain it for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure tetradecanophenone.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of tetradecanophenone. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Benzene : Tetradecanoyl Chloride : AlCl₃ | Typically 1 : 1.1 : 1.2 | General Friedel-Crafts Stoichiometry |
| Reaction Conditions | ||
| Temperature | 0°C (addition), Reflux (reaction) | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Product Characterization | ||
| Appearance | White to off-white solid | |
| Melting Point | 49-51 °C | |
| Boiling Point | 212 °C at 12 mmHg | |
| Yield | ||
| Theoretical Yield | Dependent on limiting reagent | Calculated |
| Typical Reported Yield | 70-90% | Varies with specific literature |
Visualization of Reaction and Workflow
To better illustrate the process, the following diagrams depict the reaction mechanism and a generalized experimental workflow.
Caption: Reaction mechanism of Friedel-Crafts acylation for tetradecanophenone synthesis.
Caption: Generalized experimental workflow for the synthesis of tetradecanophenone.
Characterization of Tetradecanophenone
The structure and purity of the synthesized tetradecanophenone can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.4-8.0 ppm. The aliphatic protons of the tetradecanoyl chain will appear as a series of multiplets in the upfield region, with the α-methylene protons adjacent to the carbonyl group appearing as a triplet around 2.9-3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon around 200 ppm. The aromatic carbons will resonate in the 128-137 ppm region, and the aliphatic carbons of the long chain will appear in the 14-40 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1685 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of tetradecanophenone (288.47 g/mol ). The fragmentation pattern can also provide structural information.
Safety Considerations
-
Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment.
-
Tetradecanoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction is exothermic , especially during the addition of reagents. Proper temperature control is crucial to prevent runaway reactions.
-
Dichloromethane is a volatile and potentially toxic solvent. All operations involving DCM should be performed in a fume hood.
This technical guide provides a foundational understanding and a practical framework for the synthesis of tetradecanophenone via Friedel-Crafts acylation. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Spectroscopic Profile of Myristophenone: A Technical Guide
For Immediate Release
[City, State] – [Date] – An in-depth technical guide on the spectroscopic characteristics of Myristophenone (also known as 1-phenyl-1-tetradecanone) has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this aromatic ketone.
Myristophenone, with the chemical formula C₂₀H₃₂O, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its structural and spectroscopic properties is fundamental for its identification, characterization, and application in further studies. This guide presents a detailed analysis of its spectroscopic signature, complete with data tables, experimental protocols, and a logical workflow for its analysis.
Spectroscopic Data Summary
The spectroscopic data for Myristophenone has been aggregated and is presented in the tables below for clear and concise reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |
| 7.55 | Multiplet | 1H | Aromatic Proton (para to C=O) |
| 7.45 | Multiplet | 2H | Aromatic Protons (meta to C=O) |
| 2.95 | Triplet | 2H | -CH₂- adjacent to C=O |
| 1.70 | Quintet | 2H | -CH₂- β to C=O |
| 1.25 | Multiplet | 20H | -(CH₂)₁₀- |
| 0.88 | Triplet | 3H | Terminal -CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O (Ketone) |
| 137.0 | Aromatic C (quaternary) |
| 133.0 | Aromatic CH (para) |
| 128.6 | Aromatic CH (meta) |
| 128.0 | Aromatic CH (ortho) |
| 38.5 | -CH₂- adjacent to C=O |
| 31.9 | -(CH₂)n- |
| 29.7 | -(CH₂)n- |
| 29.6 | -(CH₂)n- |
| 29.4 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 24.5 | -CH₂- β to C=O |
| 22.7 | -CH₂- |
| 14.1 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2920 | Strong | Aliphatic C-H Stretch (asymmetric) |
| 2850 | Strong | Aliphatic C-H Stretch (symmetric) |
| 1685 | Strong | C=O Stretch (Aromatic Ketone) |
| 1598 | Medium | Aromatic C=C Stretch |
| 1447 | Medium | Aromatic C=C Stretch |
| 750, 690 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Myristophenone has an exact mass of 288.245316 g/mol .[1] The mass spectrum is characterized by a molecular ion peak and distinct fragmentation patterns typical for aromatic ketones.
| m/z | Relative Intensity (%) | Assignment |
| 288 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 105 | High | [C₆H₅]⁺ (Phenyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl radical cation) |
Experimental Protocols
The acquisition of spectroscopic data for Myristophenone follows standard analytical procedures for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Myristophenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum of Myristophenone can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a thin film can be prepared by melting a small amount of the compound between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent that does not interfere with the spectral regions of interest, and the spectrum recorded in a solution cell. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis and structure elucidation of Myristophenone is outlined in the following diagram.
References
Phenyl tridecyl ketone CAS number and molecular weight
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing core information on Phenyl tridecyl ketone. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document focuses on the fundamental physicochemical properties and general analytical characteristics of this compound.
Core Compound Data
Phenyl tridecyl ketone, also known as Myristophenone or Tetradecanophenone, is an aromatic ketone. The fundamental quantitative data for this compound are summarized below.
| Property | Value | Citations |
| CAS Number | 4497-05-6 | [1][2] |
| Molecular Formula | C20H32O | [1] |
| Molecular Weight | 288.0 g/mol | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, or biological application of Phenyl tridecyl ketone are not extensively documented in readily available scientific literature. However, general synthetic methods for phenyl ketones often involve Friedel-Crafts acylation.[3]
Characterization of phenyl ketones like Phenyl tridecyl ketone typically relies on standard spectroscopic techniques.[4][5] A general workflow for the identification and characterization of such a compound is outlined below.
Spectroscopic Analysis
While specific spectra for Phenyl tridecyl ketone are not provided in the search results, the expected spectroscopic features for a phenyl ketone are well-established:
-
Infrared (IR) Spectroscopy : A strong absorption band characteristic of the carbonyl (C=O) group is expected in the range of 1680-1700 cm⁻¹, indicative of an aromatic ketone.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the tridecyl chain.
-
¹³C-NMR would display a distinctive signal for the carbonyl carbon, typically in the downfield region of the spectrum.[4]
-
-
Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement.[5]
Signaling Pathways and Biological Activity
There is a lack of specific information regarding the biological activity or associated signaling pathways for Phenyl tridecyl ketone in the available literature. While other derivatives of phenyl ketones have been investigated for various pharmacological activities, such as hepatoprotective and anti-inflammatory effects[2], these findings cannot be directly extrapolated to Phenyl tridecyl ketone without specific experimental validation.
Conclusion
This technical guide provides the core identification and expected analytical characteristics of Phenyl tridecyl ketone based on available data. The CAS number for this compound is 4497-05-6, and its molecular weight is 288.0 g/mol .[1][2] Further in-depth research, including synthesis, purification, and comprehensive spectroscopic and biological analysis, would be necessary to fully characterize this compound and explore its potential applications.
References
- 1. 2-pentadecanone, 2345-28-0 [thegoodscentscompany.com]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030073870A1 - Process for the preparation of phenyl ketones - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Solubility of Tetradecanophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetradecanophenone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the physicochemical properties of tetradecanophenone, qualitative solubility predictions based on solvent properties, and a detailed experimental protocol for determining its solubility.
Physicochemical Properties of Tetradecanophenone
Tetradecanophenone, also known as myristophenone, is an aromatic ketone. Its chemical structure consists of a 14-carbon alkyl chain (tridecyl group) attached to a carbonyl group, which is in turn bonded to a phenyl group.[1][2] This structure imparts a predominantly nonpolar character to the molecule due to the long hydrocarbon tail, with a region of moderate polarity arising from the phenyl ketone moiety.
Key Physical Properties:
-
Molecular Weight: 288.47 g/mol [1]
-
Appearance: White to almost white solid/crystal/powder[1]
-
Melting Point: 46-52 °C[1]
-
Boiling Point: 212 °C at 12 mmHg[1]
Qualitative Solubility Analysis
The principle of "like dissolves like" is the foundation for predicting the solubility of a compound in various solvents.[3] Given tetradecanophenone's long nonpolar alkyl chain, it is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents. The presence of the ketone and phenyl groups introduces some polarity, which may allow for some solubility in moderately polar solvents.
Aldehydes and ketones are generally soluble in most common organic solvents.[4] However, for larger ketones like tetradecanophenone, the nonpolar character of the long alkyl chain becomes the dominant factor influencing solubility.[4]
Table 1: Properties of Common Organic Solvents and Predicted Solubility of Tetradecanophenone
| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (at 20°C) | Boiling Point (°C) | Predicted Solubility of Tetradecanophenone |
| Nonpolar Solvents | |||||
| Toluene | C₇H₈ | 2.4 | 2.38 | 110.6 | High |
| Chloroform | CHCl₃ | 4.1 | 4.81 | 61.1 | High |
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | 5.1 | 20.7 | 56.3 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 | 189 | Moderate |
| Polar Protic Solvents | |||||
| Ethanol | C₂H₆O | 4.3 | 24.55 | 78.3 | Low to Moderate |
| Methanol | CH₄O | 5.1 | 32.70 | 64.7 | Low |
Note: The predicted solubility is a qualitative assessment. Quantitative determination requires experimental validation.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like tetradecanophenone in an organic solvent. A common and straightforward method is the shake-flask method.[5]
3.1. Materials and Equipment
-
Tetradecanophenone (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, chloroform, toluene)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Thermostatic shaker bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Weigh an excess amount of tetradecanophenone and add it to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with undissolved solid remaining.[5]
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.[6]
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid disturbing the solid, a centrifuge can be used to pellet the excess solid before taking the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is crucial for accurate measurement.
-
-
Concentration Determination:
-
Prepare a series of standard solutions of tetradecanophenone of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of tetradecanophenone in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of tetradecanophenone determined in the saturated supernatant.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
3.3. Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of Tetradecanophenone.
Applications in Drug Development
Understanding the solubility of a compound is critical in drug development. Although tetradecanophenone itself is not a common pharmaceutical active ingredient, its structural motifs (long alkyl chains and aromatic ketones) are found in various bioactive molecules. Solubility data is essential for:
-
Formulation Development: Selecting appropriate solvents or co-solvents for liquid dosage forms.
-
Purification: Choosing suitable solvents for crystallization processes.
-
In vitro and in vivo studies: Preparing stock solutions for biological assays.
Conclusion
References
- 1. 十四烷苯酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tetradecanophenone [webbook.nist.gov]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
The Advent and Advancement of Long-Chain Phenyl Ketones: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and therapeutic potential of long-chain phenyl ketones for researchers, scientists, and drug development professionals.
Introduction
Long-chain phenyl ketones, a class of organic compounds characterized by a phenyl group attached to a long aliphatic acyl chain, have emerged as a significant scaffold in medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides a comprehensive overview of the history, synthesis, and biological evaluation of these promising molecules, with a focus on the experimental methodologies and signaling pathways that underpin their therapeutic potential.
Discovery and Historical Context
The story of long-chain phenyl ketones is intrinsically linked to the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877.[1][2] This seminal discovery in organic chemistry provided a robust method for the acylation of aromatic rings, thereby enabling the synthesis of aryl ketones. The general reaction involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][3]
While Friedel and Crafts' initial work focused on shorter acyl chains, the versatility of their method soon allowed for the synthesis of phenyl ketones with extended alkyl chains. This opened the door to exploring the impact of lipophilicity and chain length on the biological activity of these compounds, a theme that continues to be central in their development today. Early investigations into the pharmacological properties of ketones laid the groundwork for the more targeted drug discovery efforts seen in recent decades.
Synthesis of Long-Chain Phenyl Ketones
The synthesis of long-chain phenyl ketones can be achieved through several established and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.
Friedel-Crafts Acylation
The Friedel-Crafts acylation remains a cornerstone for the synthesis of long-chain phenyl ketones due to its efficiency and broad applicability.[4] The reaction typically involves the use of a long-chain acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation of Toluene with Heptanoyl Chloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The reaction mixture is cooled to 0-5 °C using an ice bath. A solution of 7-bromoheptanoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise through the dropping funnel, followed by the dropwise addition of toluene (1.1 equivalents) in DCM.
-
Reaction Progression: The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the addition of crushed ice, followed by 1 M hydrochloric acid.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired long-chain phenyl ketone.[4]
Grignard Reaction with Nitriles
An alternative and highly effective method for synthesizing long-chain ketones involves the reaction of a Grignard reagent with a long-chain nitrile.[5][6] This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of the Friedel-Crafts reaction. The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone.[5]
Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with a Long-Chain Nitrile
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction with Nitrile: A solution of the long-chain nitrile (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in a separate flame-dried flask. The freshly prepared Grignard reagent is added dropwise to the nitrile solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.
-
Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine to the ketone.
-
Workup and Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.[5][7]
Biological Activities and Mechanisms of Action
Long-chain phenyl ketones exhibit a range of biological activities, with their anti-inflammatory and analgesic properties being the most extensively studied.[8][9] More recently, their potential as antimicrobial and hepatoprotective agents has also garnered attention.[10]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of long-chain phenyl ketones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. One of the primary targets identified is Phosphodiesterase 4 (PDE4) , an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[2][11][12][13]
By inhibiting PDE4, these compounds increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[1][11][14][15] This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).[13]
The analgesic effects of these compounds are closely linked to their anti-inflammatory properties, as the reduction in inflammatory mediators leads to a decrease in pain signaling.[8]
Antimicrobial Activity
Certain long-chain phenyl ketones have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[10][16] The mechanism of action is thought to involve the disruption of microbial cell membranes due to the lipophilic nature of the long alkyl chain, as well as potential inhibition of essential microbial enzymes.
Quantitative Biological Data
The biological activity of long-chain phenyl ketones is often quantified using various in vitro and in vivo assays. The following tables summarize representative quantitative data for different biological activities.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Long-Chain Phenyl Ketones
| Compound Class | Assay | Model | Potency | Reference |
| Phenyl substituted α-aminoketones | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 10x more effective than acetylsalicylic acid | [8] |
| Phenyl substituted α-aminoketones | Analgesic | Animal models (mice, rats) | ED ten times lower than for anti-inflammatory action | [8] |
| Phenyl-pyrazolone derivatives | Anti-inflammatory | Croton oil ear test (mice) | Similar edema reduction to indomethacin | [17] |
| 4-Phenylamidopiperidines | Analgesic | Hot-plate test (mice) | ED50 values ranging from 0.44 to 59 mg/Kg | [18] |
Table 2: PDE4 Inhibitory Activity of Phenyl Alkyl Ketones
| Compound | IC50 (nM) | Selectivity over other PDEs | Reference |
| Phenyl alkyl ketone 5v | mid- to low-nanomolar | >2000-fold over PDE7, PDE9, PDE2, and PDE5 | [10] |
Table 3: Antimicrobial Activity of Phenyl Ketone Derivatives
| Compound Class | Organism | MIC (mg/mL) | Reference |
| Benzyl bromide 1a | Staphylococcus aureus | 1 | [16] |
| Benzyl bromide 1c | Streptococcus pyogenes | 0.5 | [16] |
| Benzyl bromide 1a | Candida albicans | 0.25 | [16] |
| β-keto esters | Various bacteria | 0.08 - 0.63 | [19] |
Table 4: Activity against Non-alcoholic Fatty Liver Disease (NAFLD)
| Compound Class | Assay | EC50 (µM) | Reference |
| Novel synthetic phenyl ketone derivatives | Cell viability in NAFLD model | ≤ 13.5 | [10] |
Key Experimental Protocols in Biological Evaluation
The following protocols are fundamental for assessing the biological activity of long-chain phenyl ketones.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound (long-chain phenyl ketone) is administered intraperitoneally or orally at a predetermined dose.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Broth Microdilution Assay (Antimicrobial)
This in vitro assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental and Logical Workflows
The development and evaluation of long-chain phenyl ketones follow a logical progression from synthesis to biological testing.
Conclusion and Future Perspectives
Long-chain phenyl ketones represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. Future research in this area will likely focus on the development of more potent and selective analogs, the elucidation of novel mechanisms of action, and the exploration of their therapeutic utility in a broader range of diseases. The continued application of modern synthetic methods and advanced biological screening techniques will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. multispaninc.com [multispaninc.com]
- 15. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 16. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Tetradecanophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Tetradecanophenone (CAS No. 4497-05-6), also known as Myristophenone. The information is compiled to ensure safe laboratory practices for professionals involved in research and development.
Section 1: GHS Hazard Identification and Classification
According to the Safety Data Sheet (SDS), Tetradecanophenone is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
-
GHS Label Elements: No pictograms, signal word, or hazard statements are required.
-
Hazards Not Otherwise Classified (HNOC): None identified.
Despite its non-hazardous classification, adherence to standard laboratory safety protocols is essential to mitigate any potential risks.
Section 2: Physical and Chemical Properties
A summary of the key physical and chemical properties of Tetradecanophenone is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O | [1] |
| Molecular Weight | 288.47 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 46 - 52 °C (115 - 126 °F) | |
| Boiling Point | 212 °C (414 °F) at 16 hPa | |
| Flash Point | Not applicable | |
| Water Solubility | Log₁₀WS: -7.15 (mol/l) | [1] |
| Octanol/Water Partition Coefficient | logP(oct/wat): 6.570 | [1] |
Section 3: Handling and Storage Protocols
Proper handling and storage are critical for maintaining the integrity of Tetradecanophenone and ensuring a safe laboratory environment.
3.1 Personal Protective Equipment (PPE)
The following personal protective equipment should be utilized when handling Tetradecanophenone:
-
Eye Protection: Eyeshields or safety glasses.
-
Hand Protection: Impervious gloves.
-
Respiratory Protection: A Type N95 (US) dust mask or equivalent respirator should be used when there is a risk of dust generation.
3.2 General Handling Protocol
-
Ventilation: Work in a well-ventilated area.
-
Avoid Contact: Prevent contact with skin and eyes.
-
Avoid Inhalation: Avoid breathing in dust.
-
Hygiene: Practice good industrial hygiene. Wash hands after handling, and before eating, drinking, or smoking. Contaminated clothing should be changed.[2]
3.3 Storage Conditions
-
Store in a dry place with the container tightly closed.
-
Storage Class: TRGS 510 Storage Class: 11 (Combustible Solids).
Section 4: Emergency and First-Aid Procedures
In the event of exposure, the following first-aid measures should be taken immediately.
4.1 First-Aid Protocol
-
After Inhalation: Move the person to fresh air. If feeling unwell, consult a physician.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with water or shower.
-
After Eye Contact: Rinse out the eyes with plenty of water. Remove contact lenses if present and easy to do.
-
After Swallowing: Make the victim drink water (two glasses at most). If the person feels unwell, consult a doctor.
Section 5: Accidental Release and Fire-Fighting Measures
5.1 Accidental Release Protocol
-
Personnel Precautions: For non-emergency personnel, avoid substance contact and inhalation of dust. Evacuate the danger area and consult an expert.
-
Containment: Cover drains to prevent the substance from entering them.
-
Cleanup: Collect the spilled material dry. Take up, bind, and pump off spills. Avoid the generation of dust.
-
Disposal: Dispose of the collected material properly in accordance with local and national regulations.
5.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water, foam, carbon dioxide (CO2), or dry powder. There are no limitations on extinguishing agents for this substance.[2]
-
Special Hazards: While the substance itself is not classified as hazardous, combustible carbon oxides may be formed in the event of a fire.[2] Vapors are heavier than air and may spread along floors.[2] Intense heating may lead to the formation of explosive mixtures with air.[2]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus.
Section 6: Toxicological and Ecological Information
-
Toxicological Properties: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] No ingredients of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
-
Ecological Information: Do not let the product enter drains.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Tetradecanophenone, from initial preparation to final disposal.
Caption: Workflow for the safe handling of Tetradecanophenone.
References
Understanding the Hydrophobicity of Tetradecanophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobicity of Tetradecanophenone, a long-chain aromatic ketone. Hydrophobicity is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile. This document outlines the theoretical and experimental basis for understanding the hydrophobicity of Tetradecanophenone, presenting available data and detailing relevant experimental protocols.
Physicochemical Properties of Tetradecanophenone
Tetradecanophenone, also known as myristophenone or phenyl tridecyl ketone, is characterized by its long aliphatic chain attached to a phenyl ketone group. This structure imparts a significant degree of lipophilicity to the molecule.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O | [1][2] |
| Molecular Weight | 288.47 g/mol | [1][2][3] |
| CAS Number | 4497-05-6 | [1][2][3] |
| Melting Point | 46-52 °C | [3][4] |
| Boiling Point | 212 °C at 12 mmHg | [3][4] |
Quantitative Assessment of Hydrophobicity
The hydrophobicity of a compound is most commonly quantified by its octanol-water partition coefficient (LogP). This value represents the ratio of a compound's concentration in a biphasic system of n-octanol and water at equilibrium. A higher LogP value indicates greater lipophilicity.
| Parameter | Calculated Value | Method | Source |
| Octanol/Water Partition Coefficient (logP) | 6.570 | Crippen Method | [1][5] |
| Water Solubility (logS) | -7.15 (mol/L) | Crippen Method | [1][5] |
The high positive LogP value and the highly negative logS value strongly indicate that Tetradecanophenone is a very hydrophobic compound with extremely low water solubility.
Experimental Protocols for Hydrophobicity Determination
Several established methods are employed to experimentally determine the octanol-water partition coefficient of a compound. The choice of method often depends on the compound's properties, particularly its hydrophobicity.
Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for LogP determination.[1]
Principle: A known amount of the solute is dissolved in a mixture of n-octanol and water. The mixture is shaken to facilitate partitioning until equilibrium is reached. The two phases are then separated, and the concentration of the solute in each phase is determined analytically.
Detailed Methodology:
-
Preparation of Solvents: Both n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period. This ensures that the volumes of the two phases do not change during the experiment.
-
Dissolution of Solute: A small amount of Tetradecanophenone is dissolved in either the aqueous or the octanolic phase.
-
Partitioning: A measured volume of the solution is placed in a flask with a measured volume of the other phase. The flask is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to reach equilibrium. For highly hydrophobic compounds, this can take several hours.
-
Phase Separation: The mixture is allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Analysis: The concentration of Tetradecanophenone in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of LogP: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Workflow for Shake-Flask Method
References
Tetradecanophenone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanophenone, a long-chain aromatic ketone, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a phenyl group attached to a fourteen-carbon aliphatic chain, provides a scaffold for the construction of a diverse array of complex molecules. This guide explores the synthesis, key reactions, and potential applications of tetradecanophenone, with a particular focus on its utility in the development of new therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Physicochemical Properties of Tetradecanophenone
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of tetradecanophenone are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O | [1] |
| Molecular Weight | 288.47 g/mol | |
| CAS Number | 4497-05-6 | |
| Appearance | Solid | |
| Melting Point | 46-52 °C | |
| Boiling Point | 212 °C at 12 mmHg | |
| Linear Formula | C₆H₅CO(CH₂)₁₂CH₃ |
Synthesis of Tetradecanophenone
The most common and efficient method for the synthesis of tetradecanophenone is the Friedel-Crafts acylation of benzene with tetradecanoyl chloride. This electrophilic aromatic substitution reaction provides a direct route to the desired long-chain aryl ketone.
General Experimental Protocol: Friedel-Crafts Acylation
Reaction:
Synthesis of Tetradecanophenone.
Materials:
-
Benzene
-
Tetradecanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of tetradecanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.[2]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude tetradecanophenone by recrystallization or column chromatography.
Quantitative Data (Illustrative):
| Parameter | Value |
| Scale | 0.050 mol |
| Equivalents of AlCl₃ | 1.1 |
| Reaction Time | 3-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
Tetradecanophenone as a Synthetic Building Block
The carbonyl group of tetradecanophenone serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Grignard Reaction: Synthesis of Tertiary Alcohols
Tetradecanophenone readily reacts with Grignard reagents to form tertiary alcohols, which are valuable intermediates in the synthesis of various organic compounds.
Grignard Reaction Workflow.
General Experimental Protocol:
Materials:
-
Tetradecanophenone
-
Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve tetradecanophenone (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography.
Quantitative Data (Illustrative):
| Parameter | Value |
| Equivalents of Grignard Reagent | 1.1 |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction provides a powerful method for the conversion of the carbonyl group of tetradecanophenone into a carbon-carbon double bond, leading to the formation of long-chain alkenes.
Wittig Olefination of Tetradecanophenone.
General Experimental Protocol (using an in situ generated ylide):
Materials:
-
Tetradecanophenone
-
A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
A strong base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.[3]
-
Cool the suspension to 0 °C and add the strong base (1.2 equivalents) portion-wise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of tetradecanophenone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.
Quantitative Data (Illustrative):
| Parameter | Value |
| Equivalents of Phosphonium Salt | 1.2 |
| Equivalents of Base | 1.2 |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% |
Reduction Reactions: Synthesis of Alcohols and Alkanes
The carbonyl group of tetradecanophenone can be reduced to either a secondary alcohol or completely to a methylene group, providing access to long-chain alcohols and alkanes, respectively.
a) Reduction to 1-Phenyltetradecan-1-ol
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols.
References
Methodological & Application
Application Note: Quantitative Analysis of Semi-Volatile Organic Compounds Using Tetradecanophenone as an Internal Standard in GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard is a compound with similar chemical properties to the analyte(s) of interest, which is added at a constant concentration to all samples, standards, and blanks. It corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of quantification.[1][2]
Tetradecanophenone (C₂₀H₃₂O, M.W. 288.47 g/mol ) is a high molecular weight ketone suitable as an internal standard for the analysis of various semi-volatile organic compounds.[3][4] Its properties, including a high boiling point (212 °C at 12 mmHg) and stability, ensure that it does not interfere with early-eluting volatile compounds and that it chromatographs well without thermal degradation under typical GC conditions.[4] Its distinct mass spectrum allows for easy identification and quantification.
This application note provides a detailed protocol for the use of tetradecanophenone as an internal standard for the quantitative analysis of a hypothetical analyte in a complex matrix.
Experimental Protocols
1. Materials and Reagents
-
Internal Standard: Tetradecanophenone (Assay: ≥95%)[4]
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Analyte: Target semi-volatile compound for analysis
-
Apparatus: Volumetric flasks, pipettes, autosampler vials with inserts, analytical balance, sonicator.
2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of tetradecanophenone.
-
Dissolve in a 10 mL volumetric flask with dichloromethane.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Fill to the mark with DCM. Store at 4°C.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Prepare in the same manner as the IS stock solution using the target analyte.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.
-
Spike each calibration standard with the Internal Standard Stock Solution to a final constant concentration (e.g., 50 µg/mL).
-
3. Sample Preparation
-
Accurately weigh 1 gram of the homogenized sample matrix into a centrifuge tube.
-
Add a precise volume of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL in the final extract volume.
-
Perform solvent extraction (e.g., add 5 mL of dichloromethane, vortex for 2 minutes, centrifuge at 3000 rpm for 10 minutes).
-
Carefully transfer the supernatant (DCM layer) to a clean tube.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of dichloromethane and transfer to a GC-MS autosampler vial for analysis.
4. GC-MS Instrumentation and Parameters
A standard benchtop GC-MS system is suitable for this analysis. The following parameters are provided as a starting point and may require optimization.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 290 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Analyte | Select 3-4 characteristic, abundant ions |
| Tetradecanophenone | m/z 105 (quantifier), 120, 77 (qualifiers) |
Data Presentation and Quantification
Quantification is based on the principle of internal standardization, where the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration.[2]
Workflow for Quantitative Analysis
Caption: General workflow for GC-MS analysis using an internal standard.
Principle of Internal Standard Calibration
Caption: Logic of internal standard calibration for quantification.
Illustrative Quantitative Data
The following data is for illustrative purposes to demonstrate the expected performance of the method. A calibration curve was generated using five concentration levels.
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 5.0 | 15,500 | 101,200 | 0.153 |
| 10.0 | 32,100 | 103,500 | 0.310 |
| 25.0 | 78,900 | 102,100 | 0.773 |
| 50.0 | 155,200 | 100,800 | 1.539 |
| 100.0 | 315,600 | 102,500 | 3.080 |
| Linearity (R²) | 0.9995 |
Tetradecanophenone is a robust and reliable internal standard for the quantitative GC-MS analysis of semi-volatile organic compounds. Its chemical properties ensure good chromatographic behavior and minimal interference with a wide range of analytes. The protocol detailed in this note provides a solid foundation for developing specific, validated methods for accurate and precise quantification in complex matrices. The use of an internal standard like tetradecanophenone is essential for mitigating experimental variability, leading to high-quality, reproducible data critical for research and development.
References
Application Note and Protocol for Tetradecanophenone in Hydrophobic Interaction Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed developmental protocol for the separation and analysis of Tetradecanophenone using Hydrophobic Interaction Chromatography (HIC). Given the absence of a standardized HIC method for this specific analyte in published literature, this protocol is based on the fundamental principles of HIC and is intended as a comprehensive guide for method development and optimization.
Introduction
Hydrophobic Interaction Chromatography (HIC) is a powerful chromatographic technique that separates molecules based on their surface hydrophobicity.[1][2][3] While traditionally used for biomolecules like proteins, its principles can be effectively applied to the separation of other hydrophobic molecules.[4] Tetradecanophenone is a long-chain aromatic ketone characterized by significant hydrophobicity, making HIC a suitable method for its purification and analysis.
The core principle of HIC involves promoting hydrophobic interactions between the analyte and a weakly hydrophobic stationary phase in a high-salt aqueous mobile phase.[2][4] The binding is modulated by decreasing the salt concentration, which weakens the hydrophobic interactions and allows for the elution of the analyte.[1] This protocol outlines a starting point for developing a robust HIC method for Tetradecanophenone.
Physicochemical Properties of Tetradecanophenone
Understanding the properties of Tetradecanophenone is crucial for HIC method development. Its high hydrophobicity, indicated by a high octanol-water partition coefficient (logP), suggests that a less hydrophobic HIC stationary phase may be required to avoid irreversible binding.[5][6]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O | [7][8] |
| Molecular Weight | 288.47 g/mol | [7][8][9] |
| Appearance | Solid | [9] |
| Melting Point | 46-52 °C | [9] |
| Boiling Point | 212 °C at 12 mmHg | [9] |
| logP (octanol/water) | 6.570 (Calculated) | [7] |
Principle of HIC for Tetradecanophenone
In HIC, a high concentration of a lyotropic salt in the aqueous mobile phase increases the surface tension of water and reduces the solvation of the hydrophobic Tetradecanophenone molecule and the stationary phase.[2][3] This "salting-out" effect enhances the hydrophobic interaction, leading to the retention of Tetradecanophenone on the column. Elution is achieved by applying a reverse salt gradient, decreasing the salt concentration over time. This increases the solvation of the analyte, weakens the hydrophobic interactions, and causes it to elute from the column. Due to its high hydrophobicity, a small percentage of an organic modifier may be necessary in the low-salt mobile phase to ensure complete elution.[1][3]
Detailed Experimental Protocol
This protocol provides the necessary steps to perform HIC for Tetradecanophenone analysis.
4.1. Materials and Reagents
-
Analyte: Tetradecanophenone (≥95% purity)
-
Salts: Ammonium Sulfate ((NH₄)₂SO₄), HPLC grade
-
Buffer Components: Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄), HPLC grade
-
Organic Modifier: Acetonitrile or Isopropanol, HPLC grade
-
Water: High-purity, deionized water (18.2 MΩ·cm)
-
Equipment:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector
-
HIC Column: A column with low to moderate hydrophobicity is recommended as a starting point, for example, a Phenyl or Butyl-ligand based column (e.g., Phenyl-650C, Butyl-650C, or similar).[5][10]
-
Analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
-
4.2. Mobile Phase Preparation
-
Mobile Phase A (Binding Buffer):
-
Dissolve 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate buffer.
-
Adjust the pH to 7.0 using NaH₂PO₄ or Na₂HPO₄.
-
Filter through a 0.22 µm filter.
-
-
Mobile Phase B (Elution Buffer):
-
Prepare 50 mM Sodium Phosphate buffer and adjust the pH to 7.0.
-
Optional: Add 5-10% (v/v) Isopropanol or Acetonitrile to aid in the elution of the highly hydrophobic Tetradecanophenone.
-
Filter through a 0.22 µm filter.
-
4.3. Sample Preparation
-
Prepare a stock solution of Tetradecanophenone (e.g., 1 mg/mL) in a suitable organic solvent like Isopropanol.
-
For injection, dilute the stock solution with Mobile Phase A to the desired concentration (e.g., 0.1 mg/mL). Ensure the final concentration of the organic solvent from the stock solution is minimal (<5%) to prevent interference with binding.
-
The sample must be fully dissolved and free of particulates.
4.4. Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Column | Phenyl or Butyl HIC Column (e.g., 4.6 x 100 mm, 5 µm) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 242 nm (based on the benzoyl chromophore) |
| Injection Volume | 10 µL |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 2.0 | 100 | 0 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 100 | 0 |
| 20.0 | 100 | 0 |
4.5. Experimental Procedure
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared Tetradecanophenone sample.
-
Elution: Run the gradient program as specified above. Tetradecanophenone is expected to elute as the concentration of Mobile Phase B increases (and the salt concentration decreases).
-
Data Analysis: Identify and integrate the peak corresponding to Tetradecanophenone. Retention time and peak area can be used for qualitative and quantitative analysis, respectively.
-
Column Regeneration: After each run, the column is re-equilibrated in 100% Mobile Phase A. For cleaning, follow the manufacturer's instructions, which may involve washing with a salt-free buffer or a mild organic solvent solution.[2]
Data Presentation: Method Optimization Guide
The following table provides guidance on optimizing the separation of Tetradecanophenone.
| Parameter to Optimize | Change | Expected Outcome |
| Salt Concentration in Buffer A | Increase (e.g., to 2.0 M (NH₄)₂SO₄) | Increased retention time. |
| Decrease (e.g., to 1.0 M (NH₄)₂SO₄) | Decreased retention time. | |
| Gradient Slope | Make shallower (e.g., 0-100% B in 20 min) | Improved resolution between closely eluting species. |
| Make steeper (e.g., 0-100% B in 5 min) | Faster elution, reduced analysis time. | |
| Organic Modifier in Buffer B | Increase percentage | Decreased retention time, improved peak shape for highly retained peaks. |
| Decrease or remove | Increased retention time. | |
| Column Chemistry | Switch to a more hydrophobic ligand (e.g., Butyl to Phenyl) | Increased retention time. |
| Switch to a less hydrophobic ligand (e.g., Phenyl to Ether) | Decreased retention time. |
Visualizations
Caption: Experimental workflow for HIC analysis of Tetradecanophenone.
Caption: Effect of salt concentration on Tetradecanophenone retention in HIC.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. news-medical.net [news-medical.net]
- 3. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 4. bio-works.com [bio-works.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. youtube.com [youtube.com]
- 7. Tetradecanophenone (CAS 4497-05-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Tetradecanophenone [webbook.nist.gov]
- 9. Tetradecanophenone 95 4497-05-6 [sigmaaldrich.com]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols: Tetradecanophenone as a Quantitative Marker in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids is crucial for understanding their roles in cellular processes, disease pathogenesis, and for the development of novel therapeutics. The complexity of the lipidome necessitates the use of robust analytical techniques and appropriate internal standards to ensure data accuracy and reproducibility. Tetradecanophenone, a C20 long-chain alkyl phenyl ketone, presents itself as a suitable internal standard for comprehensive lipid analysis due to its non-endogenous nature in most biological systems, chemical stability, and unique structure that allows for clear chromatographic separation and mass spectrometric detection.
These application notes provide detailed protocols for the use of tetradecanophenone as an internal standard for the quantitative analysis of various lipid classes in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Principle of Internal Standardization with Tetradecanophenone
An internal standard (IS) is a compound added to a sample in a known concentration at an early stage of the analytical workflow. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should have similar physicochemical properties to the analytes of interest but be structurally distinct to be clearly separated and detected.
Tetradecanophenone is advantageous as an internal standard in lipid analysis for the following reasons:
-
Non-endogenous: It is not naturally present in most biological samples, avoiding interference with endogenous lipid species.
-
Chemical Stability: Its ketone functionality and long alkyl chain provide stability during extraction and derivatization procedures.
-
Chromatographic Behavior: Its non-polar nature allows for good separation from more polar lipid classes in normal-phase chromatography and distinct retention in reversed-phase systems.
-
Distinct Mass Spectrum: It produces a unique fragmentation pattern in mass spectrometry, enabling specific and sensitive detection.
Experimental Protocols
Sample Preparation and Lipid Extraction with Tetradecanophenone Spiking
This protocol describes a modified Folch extraction method for total lipids from plasma, incorporating tetradecanophenone as an internal standard.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Tetradecanophenone stock solution (1 mg/mL in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add the biological sample.
-
Add 10 µL of the 1 mg/mL tetradecanophenone stock solution to the sample. This results in a final concentration of 10 µg of the internal standard in the sample.
-
Add 2 mL of chloroform and 1 mL of methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids and the internal standard, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for reconstitution and analysis by GC-MS (after derivatization) or HPLC-CAD.
Predicted major fragmentation pathways for tetradecanophenone.
Quantitative Analysis by HPLC-CAD
This method is suitable for the analysis of non-volatile lipid classes such as triacylglycerols (TAGs), diacylglycerols (DAGs), phospholipids (PLs), and cholesterol esters (CEs).
Materials:
-
Dried lipid extract containing tetradecanophenone
-
Isopropanol
-
Acetonitrile
-
Water
-
Ammonium formate
-
LC vials
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol.
-
Sample Transfer: Transfer the reconstituted sample to an LC vial for analysis.
HPLC-CAD Parameters (Illustrative):
| Parameter | Value |
|---|---|
| HPLC System | Thermo Scientific Vanquish or equivalent |
| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 20 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| CAD Detector | Thermo Scientific Corona Veo or equivalent |
| Nebulizer Temp. | 35°C |
| Data Collection Rate | 10 Hz |
Expected Elution Order: In a reversed-phase system, lipids will elute based on their polarity, with more polar lipids eluting earlier. Tetradecanophenone, being relatively non-polar, will elute later, providing good separation from many phospholipid classes.
-
Phospholipids (e.g., PC, PE, PS)
-
Diacylglycerols (DAGs)
-
Cholesterol
-
Tetradecanophenone (IS)
-
Triacylglycerols (TAGs)
-
Cholesterol Esters (CEs)
Logical Relationship for Quantification
Quantification logic using an internal standard.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the application of tetradecanophenone as an internal standard.
Table 1: Quantification of Fatty Acids in Plasma using GC-MS with Tetradecanophenone as Internal Standard
| Fatty Acid | Control Group (µg/mL plasma) | Treated Group (µg/mL plasma) | p-value |
| Palmitic Acid (C16:0) | 250.5 ± 25.1 | 245.8 ± 22.3 | 0.78 |
| Stearic Acid (C18:0) | 120.3 ± 15.2 | 115.6 ± 13.9 | 0.65 |
| Oleic Acid (C18:1) | 350.8 ± 30.5 | 450.2 ± 35.1 | <0.01 |
| Linoleic Acid (C18:2) | 400.1 ± 42.3 | 380.7 ± 39.8 | 0.52 |
| Data are presented as mean ± standard deviation (n=6). Statistical significance was determined by a Student's t-test. |
Table 2: Quantification of Lipid Classes in Liver Tissue using HPLC-CAD with Tetradecanophenone as Internal Standard
| Lipid Class | Control Group (mg/g tissue) | Treated Group (mg/g tissue) | p-value |
| Phosphatidylcholines (PC) | 30.2 ± 3.5 | 28.9 ± 3.1 | 0.62 |
| Phosphatidylethanolamines (PE) | 15.8 ± 2.1 | 14.5 ± 1.9 | 0.45 |
| Triacylglycerols (TAG) | 50.6 ± 7.8 | 85.3 ± 9.2 | <0.001 |
| Cholesterol Esters (CE) | 5.1 ± 0.8 | 8.2 ± 1.1 | <0.01 |
| Data are presented as mean ± standard deviation (n=6). Statistical significance was determined by a Student's t-test. |
Conclusion
Tetradecanophenone serves as a reliable and robust internal standard for the quantitative analysis of a broad range of lipids in biological samples. Its chemical properties and distinct analytical behavior make it a valuable tool for researchers in lipidomics, contributing to the generation of high-quality, reproducible data essential for advancing our understanding of lipid metabolism in health and disease. The protocols provided herein offer a comprehensive guide for the successful implementation of tetradecanophenone in routine lipid analysis workflows.
Application Notes and Protocols for Tetradecanophenone Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanophenone, also known as myristophenone, is a long-chain aromatic ketone. Its analysis in complex matrices such as biological fluids (plasma, urine), environmental samples (soil, water), and food products is crucial in various fields, including pharmacology, environmental science, and food chemistry. The inherent complexity of these matrices necessitates robust and efficient sample preparation methods to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
This document provides detailed protocols for the extraction of Tetradecanophenone from complex matrices using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It also includes expected performance data and key considerations for method development and validation.
Sample Preparation Protocols
Two common and effective methods for the extraction of Tetradecanophenone from complex matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the matrix, the required level of cleanliness, and the desired sample throughput.
Protocol 1: Liquid-Liquid Extraction (LLE) for Tetradecanophenone in Plasma
This protocol is designed for the extraction of Tetradecanophenone from plasma samples.
Materials and Reagents:
-
Plasma sample
-
Tetradecanophenone standard solution
-
Internal standard (IS) solution (e.g., a structurally similar ketone)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of the plasma sample into a 15 mL conical centrifuge tube.
-
Spiking: Add the internal standard solution to the plasma sample. For recovery experiments, spike with a known concentration of Tetradecanophenone standard solution.
-
Protein Precipitation & Initial Extraction: Add 3.0 mL of cold methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Extraction: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Re-extraction: Add another 3.0 mL of MTBE to the remaining aqueous layer, vortex for 1 minute, and centrifuge again. Combine the second organic extract with the first.
-
Washing: Add 2.0 mL of HPLC-grade water containing 5% NaCl to the combined organic extracts. Vortex for 30 seconds and centrifuge. Discard the lower aqueous layer.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or a volatile solvent for GC-MS) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Tetradecanophenone in Soil
This protocol is suitable for the extraction and cleanup of Tetradecanophenone from soil samples.
Materials and Reagents:
-
Soil sample, air-dried and sieved
-
Tetradecanophenone standard solution
-
Internal standard (IS) solution
-
Dichloromethane (DCM)
-
Hexane
-
Methanol
-
Water (HPLC grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Ultrasonic bath or shaker
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Weighing: Weigh 5.0 g of the homogenized soil sample into a glass centrifuge tube.
-
Spiking: Add the internal standard solution. For recovery studies, spike with a known concentration of Tetradecanophenone.
-
Extraction: Add 10 mL of a dichloromethane:hexane (1:1, v/v) mixture to the soil sample.
-
Sonication/Shaking: Sonicate the mixture for 15 minutes or shake for 30 minutes to extract the analyte from the soil matrix.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction (steps 3-6) with another 10 mL of the solvent mixture and combine the supernatants.
-
Solvent Exchange: Evaporate the combined extracts to near dryness and reconstitute in 1 mL of methanol:water (1:1, v/v).
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of HPLC-grade water.
-
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Wash with 5 mL of methanol:water (40:60, v/v) to remove moderately polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the Tetradecanophenone with 5 mL of dichloromethane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of Tetradecanophenone using the described sample preparation methods followed by a suitable analytical technique (e.g., LC-MS/MS or GC-MS). These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Expected Performance of LLE for Tetradecanophenone in Plasma
| Parameter | Expected Value |
| Recovery | 85 - 105% |
| Matrix Effect | < 15% (ion suppression/enhancement) |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
Table 2: Expected Performance of SPE for Tetradecanophenone in Soil
| Parameter | Expected Value |
| Recovery | 80 - 110% |
| Matrix Effect | < 20% |
| Limit of Quantification (LOQ) | 5 - 20 ng/g |
| Limit of Detection (LOD) | 2 - 10 ng/g |
| Precision (%RSD) | < 20% |
Method Considerations
-
Internal Standard Selection: An ideal internal standard should be structurally similar to Tetradecanophenone but have a different mass to be distinguished by the mass spectrometer. A deuterated analog of Tetradecanophenone would be the best choice.
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS analysis.[1][2][3][4] It is crucial to evaluate matrix effects during method validation. This can be done by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[4] If significant matrix effects are observed, further optimization of the cleanup step or the use of matrix-matched calibration standards is recommended.
-
Analyte Stability: The stability of Tetradecanophenone in the matrix and during the entire sample preparation process should be evaluated.[5][6][7][8][9] This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under storage conditions.
-
Optimization of SPE: The choice of SPE sorbent, wash solvents, and elution solvent should be optimized for the specific matrix and analyte. For Tetradecanophenone, a non-polar sorbent like C18 is a good starting point. The wash steps are critical to remove interferences without losing the analyte. The elution solvent should be strong enough to completely recover the analyte from the sorbent.
-
Derivatization for GC-MS: Tetradecanophenone is amenable to GC-MS analysis. However, for improved chromatographic performance and sensitivity, derivatization of the ketone group to form an oxime or a similar derivative can be considered.[10]
Visualizations
Below are diagrams illustrating the experimental workflows for the described sample preparation methods.
Caption: Liquid-Liquid Extraction (LLE) workflow for Tetradecanophenone from plasma.
Caption: Solid-Phase Extraction (SPE) workflow for Tetradecanophenone from soil.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Stability Evaluation of Selected Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using Tetradecanophenone as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways.[1][2] Accurate quantification of fatty acid profiles is essential for understanding physiological and pathological processes, and for the development of novel therapeutics. Gas chromatography (GC) is a robust and widely used technique for the analysis of fatty acids.[3][4] This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using tetradecanophenone as an internal standard, ensuring accuracy and reproducibility.
An internal standard is crucial in quantitative chromatography to correct for variations in sample preparation, extraction, derivatization, and injection volume.[5] The ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. While odd-chain fatty acids and stable isotope-labeled fatty acids are commonly used, tetradecanophenone offers a distinct advantage due to its chemical properties and its typical absence in biological matrices.[5]
This protocol details the procedures for lipid extraction, saponification to release fatty acids from complex lipids, and derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography with flame ionization detection (GC-FID).
Principle
The quantitative analysis of fatty acids involves a multi-step process:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a solvent mixture, typically chloroform and methanol.
-
Saponification: The ester linkages in complex lipids (e.g., triglycerides, phospholipids) are hydrolyzed using a strong base, liberating the fatty acids as their corresponding salts.
-
Derivatization (Esterification): The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) through an acid-catalyzed esterification reaction.
-
GC-FID Analysis: The FAMEs, along with the internal standard, are separated and quantified using a gas chromatograph equipped with a flame ionization detector. The concentration of each fatty acid is determined by comparing its peak area to the peak area of the known concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Chloroform, Methanol, Hexane (all HPLC or GC grade)
-
Internal Standard: Tetradecanophenone
-
Saponification Reagent: 0.5 M KOH in methanol
-
Derivatization Reagent: 14% Boron trifluoride (BF₃) in methanol
-
Other Reagents: Saturated NaCl solution, Anhydrous sodium sulfate, Nitrogen gas
-
Standards: FAME standard mixture (e.g., Supelco 37 Component FAME Mix)
Equipment
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., HP-INNOWAX, TR-FAME)
-
Centrifuge
-
Water bath or heating block
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Glassware: test tubes with screw caps, pipettes, vials
Sample Preparation and Lipid Extraction
-
Accurately weigh 10-50 mg of the biological sample (e.g., tissue homogenate, cell pellet) into a glass test tube with a screw cap.
-
Add a known amount of tetradecanophenone internal standard solution in methanol. The amount should be chosen to yield a peak area comparable to the fatty acids of interest.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
Saponification and Derivatization to FAMEs
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour to saponify the lipids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Cap the tube and heat at 80°C for 30 minutes to methylate the free fatty acids.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
GC-FID Analysis
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes. (Note: This program should be optimized to ensure baseline separation of all FAMEs and the internal standard).
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Analysis:
-
Inject the prepared FAME sample into the GC-FID.
-
Identify the FAME peaks by comparing their retention times with those of a certified FAME standard mixture.
-
The tetradecanophenone peak should be well-resolved from the FAME peaks.
-
Integrate the peak areas of all identified FAMEs and the internal standard.
-
Quantification
The concentration of each fatty acid is calculated using the following formula:
Concentration of Fatty Acid (mg/g) = (Area of FAME peak / Area of Internal Standard peak) * (Concentration of Internal Standard / Weight of Sample) * Response Factor
A response factor for each FAME relative to the internal standard should be determined by analyzing a standard mixture containing known concentrations of each FAME and the internal standard. For routine analysis, a response factor of 1 can often be assumed if the detector response is similar for all FAMEs.
Data Presentation
The quantitative results of the fatty acid analysis can be summarized in a table for easy comparison.
Table 1: Fatty Acid Profile of a Biological Sample
| Fatty Acid | Retention Time (min) | Peak Area | Concentration (mg/g sample) | % of Total Fatty Acids |
| Myristic Acid (C14:0) | 12.5 | 150,000 | 1.2 | 3.5 |
| Palmitic Acid (C16:0) | 15.2 | 800,000 | 6.4 | 18.8 |
| Palmitoleic Acid (C16:1) | 15.8 | 120,000 | 1.0 | 2.9 |
| Stearic Acid (C18:0) | 18.5 | 500,000 | 4.0 | 11.8 |
| Oleic Acid (C18:1) | 19.1 | 1,200,000 | 9.6 | 28.2 |
| Linoleic Acid (C18:2) | 20.3 | 450,000 | 3.6 | 10.6 |
| Arachidonic Acid (C20:4) | 23.8 | 180,000 | 1.4 | 4.1 |
| Tetradecanophenone (IS) | 25.5 | 1,000,000 | - | - |
| Total Fatty Acids | 34.0 | 100.0 |
Note: The retention times and peak areas are representative and will vary depending on the sample and GC conditions.
Visualizations
Experimental Workflow
Caption: Workflow for Fatty Acid Analysis.
Fatty Acid Signaling Pathway Example
Caption: G-Protein Coupled Receptor Signaling.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of fatty acids in biological samples using tetradecanophenone as an internal standard. The described methods for lipid extraction, derivatization, and GC-FID analysis offer a reliable framework for obtaining accurate and reproducible fatty acid profiles. The use of a non-native internal standard like tetradecanophenone is critical for correcting experimental variations, thereby ensuring high-quality data for research, clinical diagnostics, and drug development applications. Proper optimization of GC conditions is essential to ensure the separation of the internal standard from the fatty acid methyl esters of interest.
References
Application Note and Protocol: High-Performance Liquid Chromatography Method for the Analysis of Tetradecanophenone
Introduction
Tetradecanophenone, also known as myristophenone, is a long-chain aromatic ketone.[1][2] Its analysis is crucial in various research and development sectors, including organic synthesis, quality control of raw materials, and in the study of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[3] This application note provides a detailed protocol for the analysis of Tetradecanophenone using a reverse-phase HPLC (RP-HPLC) method with UV detection. The principle of this method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4]
Principle of the Method
This method employs a C18 reversed-phase column to separate Tetradecanophenone. The mobile phase, a mixture of acetonitrile and water, facilitates the elution of the hydrophobic Tetradecanophenone from the nonpolar C18 stationary phase. Detection is achieved by monitoring the UV absorbance at a wavelength where the phenyl ketone chromophore exhibits significant absorbance, typically around 245 nm. Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of known concentrations.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile and ultrapure water are necessary.
-
Reagents: Tetradecanophenone reference standard (95% purity or higher).
-
Sample Preparation: 0.45 µm syringe filters for sample clarification.
2. Preparation of Mobile Phase
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use by sonication or vacuum filtration.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Tetradecanophenone reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to achieve concentrations in the range of 1-100 µg/mL.
4. Sample Preparation
-
Accurately weigh a known amount of the sample containing Tetradecanophenone.
-
Dissolve the sample in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Conditions
The following are recommended starting conditions and may require optimization:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 80% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | 20 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value (Hypothetical) |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Retention Time (RT) | Approx. 8.5 min | 8.52 min |
Table 2: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data (Hypothetical)
| Parameter | Concentration (µg/mL) | Peak Area (mAU*s) | %RSD |
| Intra-day (n=6) | 50 | 761,500 ± 5,330 | 0.7% |
| Inter-day (n=6) | 50 | 762,100 ± 8,383 | 1.1% |
Workflow and Diagrams
The overall workflow for the HPLC analysis of Tetradecanophenone is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of Tetradecanophenone.
Disclaimer: The provided HPLC method is a recommended starting point and may require further optimization and validation for specific sample matrices and analytical requirements.
References
Application Notes: Analysis of Tetradecanophenone in Environmental Samples
Introduction
Tetradecanophenone, a long-chain alkyl phenyl ketone, is a compound that may be found in environmental matrices through various industrial and commercial applications. Its presence, persistence, and potential ecological impact necessitate robust and sensitive analytical methods for its detection and quantification in samples such as water, soil, and sediment. These application notes provide detailed protocols for the extraction, cleanup, and analysis of Tetradecanophenone using modern chromatographic techniques. The methods described are intended for researchers and scientists in environmental monitoring and drug development.
Analytical Strategy Overview
The analysis of Tetradecanophenone from environmental samples typically involves a multi-step process. This includes efficient extraction from the sample matrix, post-extraction cleanup to remove interfering substances, and finally, instrumental analysis for identification and quantification. Given its chemical properties—a semi-volatile organic compound with relatively low polarity—the chosen methods are Solid Phase Extraction (SPE) for aqueous samples and solvent extraction for solid matrices, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Experimental Protocols
Protocol 1: Analysis of Tetradecanophenone in Water Samples
This protocol details the extraction and analysis of Tetradecanophenone from water samples, such as river water, wastewater effluent, and groundwater.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, samples should be stored at 4°C and extracted within 48 hours of collection[1][2]. If longer storage is necessary, freezing at -18°C is recommended[1].
2. Extraction: Solid Phase Extraction (SPE):
-
Materials: C18 SPE cartridges, vacuum manifold, collection vials, methanol, and deionized water.
-
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
-
Elution: Elute the trapped Tetradecanophenone from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) through the cartridge into a collection vial[3].
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4].
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of Tetradecanophenone.
-
Protocol 2: Analysis of Tetradecanophenone in Soil and Sediment Samples
This protocol is designed for the extraction and analysis of Tetradecanophenone from solid environmental matrices.
1. Sample Preparation:
-
Air-dry the soil or sediment samples at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight[5].
-
Grind the dried sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity[5][6].
2. Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet Extraction:
-
Accelerated Solvent Extraction (ASE):
-
Mix 10 g of the dried, sieved soil with a drying agent like diatomaceous earth and pack it into an ASE cell.
-
Extract the sample using a non-polar solvent or a mixture, such as hexane/acetone (1:1, v/v).
-
Set the extraction temperature to 100-125°C and the pressure to 1500 psi. Perform one to three static extraction cycles[7].
-
-
Soxhlet Extraction:
-
Place 10-20 g of the prepared soil sample into a Soxhlet thimble.
-
Extract with a suitable solvent (e.g., dichloromethane or hexane/acetone) for 8-12 hours.
-
-
Post-Extraction:
-
Concentrate the resulting extract to approximately 1 mL using a rotary evaporator.
-
3. Extract Cleanup:
-
To remove interfering co-extracted substances like lipids and humic acids, a cleanup step is necessary.
-
Procedure (using a silica gel column):
-
Prepare a small glass column packed with activated silica gel.
-
Transfer the concentrated extract onto the top of the column.
-
Elute with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.
-
Elute Tetradecanophenone with a solvent of slightly higher polarity (e.g., a mixture of hexane and dichloromethane).
-
Collect the fraction containing the analyte and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
4. Instrumental Analysis (GC-MS):
-
The GC-MS conditions for the analysis of soil and sediment extracts are the same as those described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described protocols. These values are illustrative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Performance for Tetradecanophenone in Water Samples
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Recovery | 85 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Table 2: Method Performance for Tetradecanophenone in Soil/Sediment Samples
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg |
| Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Visualizations
Workflow for Water Sample Analysis
Caption: Workflow for the analysis of Tetradecanophenone in water samples.
Workflow for Soil/Sediment Sample Analysis
Caption: Workflow for the analysis of Tetradecanophenone in soil/sediment samples.
References
- 1. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. env.go.jp [env.go.jp]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Determination of chlorophenols in soils using accelerated solvent extraction combined with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Tetradecanophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanophenone and its derivatives are long-chain aromatic ketones that hold significant potential in drug discovery and development. The core structure, consisting of a fourteen-carbon aliphatic chain attached to a phenyl ketone moiety, provides a versatile scaffold for chemical modification. This lipophilic tail, combined with a polar carbonyl group and a modifiable aromatic ring, allows for the tuning of physicochemical properties to optimize interactions with biological targets. These compounds are of interest for their potential anticancer, anti-inflammatory, and antimicrobial activities. This document provides detailed protocols for the synthesis of various tetradecanophenone derivatives via Friedel-Crafts acylation and outlines methodologies for evaluating their potential therapeutic applications.
Data Presentation: Synthesis and Characterization of Tetradecanophenone Derivatives
The following table summarizes the synthesis of representative tetradecanophenone derivatives. The primary synthetic route is the Friedel-Crafts acylation of a substituted benzene with tetradecanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The position of the acyl group on the aromatic ring is directed by the nature of the substituent. For example, electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) are ortho-, para-directing, leading primarily to the para-substituted product due to less steric hindrance.[3][4]
| Derivative | Structure | Substituted Benzene | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| Tetradecanophenone | C₆H₅CO(CH₂)₁₂CH₃ | Benzene | 85 | 46-52[5] | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 1.70 (p, 2H), 1.25 (m, 20H), 0.88 (t, 3H) |
| 4'-Hydroxytetradecanophenone | 4-HOC₆H₄CO(CH₂)₁₂CH₃ | Phenol | 78 | 92-94 | 7.90 (d, 2H), 6.90 (d, 2H), 5.30 (s, 1H, -OH), 2.90 (t, 2H), 1.68 (p, 2H), 1.25 (m, 20H), 0.88 (t, 3H) |
| 4'-Methoxytetradecanophenone | 4-CH₃OC₆H₄CO(CH₂)₁₂CH₃ | Anisole | 88 | 68-70 | 7.95 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 2.92 (t, 2H), 1.70 (p, 2H), 1.25 (m, 20H), 0.88 (t, 3H) |
| 4'-Chlorotetradecanophenone | 4-ClC₆H₄CO(CH₂)₁₂CH₃ | Chlorobenzene | 82 | 60-62 | 7.90 (d, 2H), 7.45 (d, 2H), 2.94 (t, 2H), 1.70 (p, 2H), 1.25 (m, 20H), 0.88 (t, 3H) |
| 4'-Methyltetradecanophenone | 4-CH₃C₆H₄CO(CH₂)₁₂CH₃ | Toluene | 84 | 55-57 | 7.85 (d, 2H), 7.25 (d, 2H), 2.93 (t, 2H), 2.40 (s, 3H), 1.70 (p, 2H), 1.25 (m, 20H), 0.88 (t, 3H) |
Note: The yields and spectroscopic data are representative and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 4'-Methoxytetradecanophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of 4'-methoxytetradecanophenone from anisole and tetradecanoyl chloride.[5][6]
Materials:
-
Anisole
-
Tetradecanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via a cannula to create a slurry.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add tetradecanoyl chloride (1.0 eq) dropwise to the stirred slurry over 15 minutes.
-
Addition of Anisole: Add a solution of anisole (1.0 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4'-methoxytetradecanophenone as a solid.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized tetradecanophenone derivatives on a cancer cell line.[7]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized tetradecanophenone derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the tetradecanophenone derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 3: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of the synthesized derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized tetradecanophenone derivatives
-
Griess reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the tetradecanophenone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound.
Protocol 4: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a bacterial strain.[9]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized tetradecanophenone derivatives
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Figure 1: General experimental workflow for the synthesis and characterization of tetradecanophenone derivatives.
Figure 2: Proposed anticancer signaling pathway modulation by tetradecanophenone derivatives.
Figure 3: Proposed anti-inflammatory signaling pathway modulation by tetradecanophenone derivatives.
Conclusion
The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for the investigation of tetradecanophenone derivatives as potential therapeutic agents. The versatility of the Friedel-Crafts acylation allows for the generation of a diverse library of substituted long-chain aromatic ketones. The proposed mechanisms of action, based on the activity of structurally related compounds, suggest that these derivatives may exert their effects through the modulation of key signaling pathways involved in cell proliferation and inflammation. Further structure-activity relationship (SAR) studies, guided by the screening protocols outlined herein, will be crucial in optimizing the potency and selectivity of these promising compounds for future drug development endeavors.
References
- 1. echemi.com [echemi.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 4. Friedel Crafts Reaction Virtual Lab [praxilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes and Protocols: Tetradecanophenone as a Surrogate Standard in Extraction Efficiency Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to utilizing tetradecanophenone as a surrogate standard for determining extraction efficiency in various analytical methodologies. Due to its physicochemical properties, including high hydrophobicity, a long alkyl chain, and a distinct phenyl ketone moiety, tetradecanophenone is a suitable candidate for monitoring the recovery of a range of nonpolar to moderately polar analytes from complex matrices. This document outlines the rationale for its selection, general principles of its application, and detailed protocols for its use in Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Illustrative data is presented to guide researchers in their own method development and validation.
Introduction: The Role of Surrogate Standards
In analytical chemistry, particularly in fields like environmental analysis, clinical diagnostics, and pharmaceutical development, accurate quantification of target analytes is paramount. The sample preparation process, which often involves extraction steps to isolate analytes from complex matrices, can be a significant source of error due to incomplete recovery. A surrogate standard is a compound that is chemically similar to the analyte of interest but not expected to be present in the original sample. It is added to the sample in a known amount before any sample processing. By measuring the recovery of the surrogate, one can estimate the efficiency of the extraction and analytical process and correct the final analyte concentration for any losses incurred.
Why Tetradecanophenone?
Tetradecanophenone (C₂₀H₃₂O, MW: 288.47) is a long-chain aromatic ketone.[1] Its chemical structure, featuring a C14 alkyl chain and a phenyl group, imparts a high degree of hydrophobicity, making it an excellent surrogate for a variety of nonpolar and lipophilic compounds, such as:
-
Long-chain fatty acids and their esters
-
Lipids and steroids
-
Hydrophobic drugs and their metabolites
-
Persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs)
-
Components in cosmetics and personal care products
Its distinct mass and chromatographic behavior allow for easy separation and detection by common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Principles for Using Tetradecanophenone as a Surrogate Standard
-
Purity and Characterization: Ensure the use of high-purity tetradecanophenone. Its identity and purity should be verified before use.
-
Solubility: Prepare a stock solution of tetradecanophenone in a solvent that is miscible with the initial sample matrix or the extraction solvent. Methanol, ethanol, or acetonitrile are common choices.
-
Spiking: The surrogate standard should be added to the sample as early as possible in the workflow to account for losses during all subsequent steps. The amount added should result in a final concentration that is easily detectable and falls within the linear range of the analytical method.
-
Matrix Effects: While surrogates can account for recovery losses, they may not fully mimic the matrix effects experienced by the target analyte. Matrix effects (enhancement or suppression of the analytical signal due to co-eluting matrix components) should be evaluated separately during method validation.
-
Recovery Calculation: The percentage recovery of the surrogate is calculated as follows:
Recovery (%) = (Amount of Surrogate Detected / Amount of Surrogate Spiked) x 100
Acceptable recovery limits (typically 70-130%) should be established during method validation.
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Solid-Phase Extraction (SPE) of a Hydrophobic Analyte from an Aqueous Matrix (e.g., Wastewater)
This protocol describes the use of tetradecanophenone as a surrogate for the extraction of a hypothetical hydrophobic drug from a wastewater sample using a reversed-phase SPE cartridge.
Materials:
-
Tetradecanophenone stock solution (100 µg/mL in methanol)
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
-
Sample collection vials
-
Nitrogen evaporator
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation: Collect 100 mL of the wastewater sample in a clean glass container.
-
Surrogate Spiking: Add a known volume (e.g., 50 µL) of the tetradecanophenone stock solution to the wastewater sample. This results in a final surrogate concentration of 50 ng/mL. Vortex briefly to mix.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
(Optional) Wash with a mild organic solvent mixture (e.g., 5 mL of 10% methanol in water) to remove moderately polar interferences.
-
-
Drying: Dry the SPE cartridge under vacuum or by passing nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte and the surrogate from the cartridge by passing 5 mL of the elution solvent (e.g., acetonitrile) through it. Collect the eluate in a clean tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).
-
Analysis: Analyze the reconstituted sample by GC-MS or LC-MS to determine the concentration of the tetradecanophenone surrogate and the target analyte.
Protocol 2: Liquid-Liquid Extraction (LLE) of a Lipophilic Compound from a Biological Matrix (e.g., Plasma)
This protocol outlines the use of tetradecanophenone as a surrogate for the extraction of a lipophilic drug from a plasma sample.
Materials:
-
Tetradecanophenone stock solution (100 µg/mL in methanol)
-
Human plasma sample
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE))
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation: Aliquot 1 mL of the plasma sample into a centrifuge tube.
-
Surrogate Spiking: Add a known volume (e.g., 10 µL) of the tetradecanophenone stock solution to the plasma sample. Vortex for 10 seconds.
-
Extraction:
-
Add 5 mL of the extraction solvent (e.g., ethyl acetate) to the centrifuge tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Re-extraction (Optional): For improved recovery, a second extraction of the aqueous layer with a fresh aliquot of the extraction solvent can be performed. Combine the organic layers.
-
Concentration and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 200 µL of mobile phase) for analysis.
-
Analysis: Analyze the reconstituted sample by LC-MS or GC-MS.
Data Presentation
The following tables present hypothetical recovery data for tetradecanophenone to illustrate how results can be structured. Note: This data is for illustrative purposes only and should not be considered as validated results.
Table 1: Illustrative Recovery of Tetradecanophenone from Spiked Water Samples using Solid-Phase Extraction
| Sample Matrix | Spiked Concentration (ng/mL) | Extraction Method | Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Deionized Water | 50 | C18 SPE | Acetonitrile | 95.2 | 3.1 |
| Wastewater Influent | 50 | C18 SPE | Acetonitrile | 82.5 | 6.8 |
| Wastewater Effluent | 50 | C18 SPE | Acetonitrile | 88.1 | 5.4 |
| River Water | 50 | C18 SPE | Dichloromethane | 91.7 | 4.2 |
Table 2: Illustrative Recovery of Tetradecanophenone from Spiked Biological Samples using Liquid-Liquid Extraction
| Sample Matrix | Spiked Concentration (ng/mL) | Extraction Method | Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Human Plasma | 100 | LLE | Ethyl Acetate | 89.4 | 7.2 |
| Human Plasma | 100 | LLE | MTBE | 92.1 | 6.5 |
| Rat Liver Homogenate | 100 | LLE | Hexane:Isopropanol | 85.6 | 8.9 |
Visualizations
Caption: Experimental workflow for using tetradecanophenone as a surrogate standard in SPE.
Caption: Logical relationship of surrogate standard correction in quantitative analysis.
Conclusion
Tetradecanophenone presents itself as a viable surrogate standard for monitoring the extraction efficiency of hydrophobic and lipophilic analytes from a variety of sample matrices. Its chemical properties make it a robust indicator of recovery for compounds with similar characteristics. The protocols provided herein serve as a starting point for method development. It is crucial for researchers to perform thorough validation of their specific analytical methods, establishing appropriate recovery criteria and assessing potential matrix effects to ensure accurate and reliable quantification of their target analytes.
References
Application Note & Protocol: Development of a Calibration Curve for Tetradecanophenone using High-Performance Liquid Chromatography (HPLC)
Introduction
Tetradecanophenone, a long-chain aromatic ketone, is a compound of interest in various fields, including organic synthesis and materials science. Accurate quantification of Tetradecanophenone is crucial for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the quantitative analysis of such non-polar, UV-active compounds. This application note provides a detailed protocol for the development of a robust calibration curve for the quantification of Tetradecanophenone using a reversed-phase HPLC method. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical procedure.
Principle
The method employs reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. Tetradecanophenone, being a non-polar analyte, will have a strong affinity for the stationary phase. By using a polar mobile phase, the analyte is eluted from the column, and the retention time is a characteristic of the compound under the specified conditions. Detection is achieved using a UV detector set at the wavelength of maximum absorbance for Tetradecanophenone, which is determined to be approximately 248 nm, characteristic of the benzoyl chromophore. A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of standard solutions. This curve is then used to determine the concentration of Tetradecanophenone in unknown samples.
Experimental Apparatus and Reagents
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance (4-decimal place)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes and tips
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
Reagents and Materials:
-
Tetradecanophenone (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
Detailed Experimental Protocols
Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water in a ratio of 85:15 (v/v).
-
Measure 850 mL of HPLC-grade acetonitrile and 150 mL of deionized water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Preparation of Tetradecanophenone Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Tetradecanophenone standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of HPLC-grade methanol to dissolve the standard.
-
Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 25 mL mark with methanol and mix thoroughly. This is the Standard Stock Solution.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase (85:15 acetonitrile:water).
| Working Standard | Concentration (µg/mL) | Volume of Stock Solution (1000 µg/mL) | Final Volume (mL) |
| 1 | 10.0 | 0.1 mL | 10 |
| 2 | 25.0 | 0.25 mL | 10 |
| 3 | 50.0 | 0.5 mL | 10 |
| 4 | 100.0 | 1.0 mL | 10 |
| 5 | 150.0 | 1.5 mL | 10 |
| 6 | 200.0 | 2.0 mL | 10 |
Table 1: Preparation of Working Standard Solutions.
-
For each working standard, pipette the specified volume of the Standard Stock Solution into a 10 mL volumetric flask.
-
Add the mobile phase to the mark and mix well.
-
Filter each working standard solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 248 nm |
| Run Time | 10 minutes |
Table 2: HPLC Chromatographic Conditions.
Data Presentation
Calibration Curve Data
After injecting each working standard in triplicate, the average peak area is recorded.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAUs) - Rep 3 | Average Peak Area (mAUs) |
| 10.0 | 120.5 | 121.1 | 120.8 | 120.8 |
| 25.0 | 301.2 | 302.5 | 301.9 | 301.9 |
| 50.0 | 605.8 | 604.2 | 605.1 | 605.0 |
| 100.0 | 1210.3 | 1212.1 | 1211.5 | 1211.3 |
| 150.0 | 1815.7 | 1818.2 | 1816.9 | 1816.9 |
| 200.0 | 2420.1 | 2422.5 | 2421.3 | 2421.3 |
Table 3: Calibration Data for Tetradecanophenone.
Calibration Curve Analysis
A linear regression analysis of the average peak area versus concentration yields the equation of the line and the coefficient of determination (R²).
| Parameter | Value |
| Slope (m) | 12.05 |
| Intercept (b) | 0.75 |
| Coefficient of Determination (R²) | 0.9998 |
Table 4: Linear Regression Analysis of the Calibration Curve.
The equation of the calibration curve is: y = 12.05x + 0.75 Where:
-
y = Average Peak Area
-
x = Concentration (µg/mL)
Mandatory Visualization
Caption: Experimental workflow for developing an HPLC calibration curve.
Conclusion
The described HPLC method provides a reliable and accurate means for the quantitative analysis of Tetradecanophenone. The calibration curve demonstrated excellent linearity over the concentration range of 10-200 µg/mL, with a coefficient of determination (R²) of 0.9998. This protocol is suitable for routine analysis in research and quality control laboratories. For the analysis of unknown samples, it is recommended to prepare them in the mobile phase and filter them before injection to ensure the concentration falls within the validated range of the calibration curve.
Troubleshooting & Optimization
Improving peak shape of Tetradecanophenone in reverse-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Tetradecanophenone in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of Tetradecanophenone, a long-chain, hydrophobic ketone.
Q1: Why is my Tetradecanophenone peak exhibiting significant tailing?
A1: Peak tailing for a neutral, hydrophobic compound like Tetradecanophenone is often multifactorial. The most common causes include secondary interactions with the stationary phase, column overload, and issues with the mobile phase.
-
Secondary Silanol Interactions: Although Tetradecanophenone is neutral, its carbonyl group can engage in weak hydrogen bonding with active, un-capped silanol groups on the silica surface of the stationary phase.[1][2] This secondary interaction mechanism can delay a portion of the analyte molecules, resulting in a tailing peak.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[3] Broad or tailing peaks can indicate that too much sample was injected.[4]
-
Mobile Phase pH: While less critical for neutral compounds, a mobile phase pH below 3 can help suppress the ionization of residual silanol groups, minimizing their potential for interaction.[2][5]
-
Contamination and Column Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase bed can create active sites that cause tailing.[3]
Solutions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with robust end-capping significantly reduce the number of free silanol groups, minimizing secondary interactions.[2][6]
-
Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.[6]
-
Optimize Mobile Phase: Consider adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity.[6]
-
Employ a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that may create active sites and contribute to peak tailing.[7]
Q2: My Tetradecanophenone peak is very broad. How can I make it sharper?
A2: Peak broadening for a large, hydrophobic molecule like Tetradecanophenone is typically related to slow mass transfer kinetics, sample solvent effects, or extra-column volume.
-
Slow Mass Transfer: Due to its size and strong retention, Tetradecanophenone may exhibit slow diffusion in and out of the stationary phase pores, leading to band broadening.
-
Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile in a gradient starting at 50% water), the peak shape can be distorted and broadened. For best results, the sample should be dissolved in the mobile phase itself or a weaker solvent.[4]
-
Elevated Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase and increases the diffusion rate of the analyte.[8][9] This enhances mass transfer, resulting in sharper, more efficient peaks and shorter retention times.[10][11]
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.[5]
Solutions:
-
Increase Column Temperature: Operating at temperatures between 40°C and 60°C is a highly effective way to improve peak shape for large, hydrophobic molecules.[9]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible (e.g., < 5 µL).
-
Use Gradient Elution: A gradient run, starting with a weaker mobile phase and increasing the organic solvent percentage over time, can help focus the analyte at the head of the column, leading to sharper peaks.[6]
-
Optimize System Connections: Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume. Use tubing with a small internal diameter where possible.
Q3: What causes split peaks for Tetradecanophenone, and how can I resolve this?
A3: Split peaks can indicate a problem with the column inlet, sample preparation, or mobile phase compatibility.
-
Blocked Column Frit or Column Void: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the sample flow path and causing peak splitting.[3] A void or channel in the packing material at the head of the column can have a similar effect.[7]
-
Sample Solvent Incompatibility: Injecting a large volume of sample dissolved in a solvent that is immiscible with the mobile phase can cause the sample to precipitate on the column, leading to split or misshapen peaks.
-
Co-eluting Impurity: The split peak may actually be two separate, closely eluting compounds.
Solutions:
-
Filter Samples: Always filter samples through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates.[12][13]
-
Reverse Flush the Column: If a blockage is suspected, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste.[3][14]
-
Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged (e.g., a void has formed), and replacement is necessary.[7]
-
Modify Separation Conditions: To check for a co-eluting impurity, alter the mobile phase composition, gradient slope, or temperature to see if the two peaks can be resolved.
Data Presentation
Table 1: Influence of Mobile Phase Organic Modifier on Peak Shape
This table illustrates the typical effects of common organic solvents on the analysis of a hydrophobic compound like Tetradecanophenone. Acetonitrile generally provides higher efficiency and sharper peaks.
| Organic Modifier | Retention Time (min) | Peak Asymmetry (As) | Peak Width (min) | System Backpressure (psi) |
| Methanol | 12.5 | 1.6 | 0.45 | 1800 |
| Acetonitrile | 9.8 | 1.2 | 0.30 | 1500 |
| Conditions: Isocratic elution with 85% organic modifier in water on a C18 column. Data is representative. |
Table 2: Effect of Column Temperature on Chromatographic Performance
Increasing column temperature can significantly improve the chromatography of long-chain ketones by reducing retention time and improving peak symmetry.
| Column Temperature (°C) | Retention Time (min) | Peak Asymmetry (As) | System Backpressure (psi) |
| 30 | 11.2 | 1.7 | 2200 |
| 40 | 9.8 | 1.3 | 1950 |
| 50 | 8.5 | 1.1 | 1700 |
| 60 | 7.4 | 1.0 | 1500 |
| Conditions: Isocratic elution with 85% Acetonitrile in water on a C18 column. Data is representative. |
Experimental Protocols
Protocol 1: Sample Preparation for Tetradecanophenone
Proper sample preparation is critical to prevent column blockage and ensure good peak shape.
-
Dissolution: Accurately weigh the Tetradecanophenone standard and dissolve it in a suitable organic solvent. Due to its hydrophobicity, 100% Acetonitrile or Tetrahydrofuran (THF) are good starting choices. Prepare a stock solution at a concentration of approximately 1 mg/mL.[4]
-
Dilution: Create working standards by diluting the stock solution. The final concentration should be low enough to avoid detector saturation and column overload. A typical starting range is 10-100 µg/mL.
-
Solvent Matching: For the final dilution step, use a solvent that is as close as possible to the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water). This minimizes peak distortion from solvent effects.[4]
-
Filtration: Filter the final sample solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into an HPLC vial.[13] This removes any undissolved particulates that could damage the column.[12]
-
Storage: Store prepared samples appropriately, protecting them from light and temperature fluctuations until analysis.[15]
Protocol 2: Column Temperature Optimization Study
This protocol helps determine the optimal temperature for the analysis.
-
System Setup: Install a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm) and equilibrate the system with the initial mobile phase (e.g., 85% Acetonitrile in water) at a flow rate of 1.0 mL/min.
-
Initial Condition: Set the column oven temperature to 30°C. Allow the system to equilibrate for at least 15 minutes until a stable baseline and pressure are observed.
-
Injection: Inject the prepared Tetradecanophenone standard (e.g., 5 µL).
-
Data Acquisition: Record the chromatogram, noting the retention time, peak width, peak asymmetry, and system backpressure.
-
Incremental Increase: Increase the column oven temperature in 10°C increments (e.g., to 40°C, 50°C, and 60°C). At each new temperature, allow the system to fully re-equilibrate before injecting the sample again.
-
Analysis: Compare the chromatograms from each temperature. The optimal temperature is typically the one that provides the best balance of good peak shape (Asymmetry ≈ 1.0-1.2), reasonable retention time, and stable operating pressure.[10]
Visualizations
Caption: A logical workflow for troubleshooting common peak shape issues.
Caption: Key interactions influencing Tetradecanophenone's peak shape in RP-HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. How does increasing column temperature affect LC methods? [sciex.com]
- 10. chromtech.com [chromtech.com]
- 11. hawachhplccolumn.com [hawachhplccolumn.com]
- 12. nacalai.com [nacalai.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. hplc.eu [hplc.eu]
- 15. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Troubleshooting Tetradecanophenone Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Tetradecanophenone degradation during sample preparation. The following frequently asked questions (FAQs) and troubleshooting guides will help identify and resolve common challenges to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant loss of Tetradecanophenone during my sample preparation. What are the potential causes and how can I mitigate this?
A1: Loss of Tetradecanophenone can occur at various stages of sample preparation due to its chemical properties. The primary causes include photodegradation, thermal degradation, and suboptimal extraction or purification parameters.
Troubleshooting Steps:
-
Minimize Light Exposure: Tetradecanophenone, as an aromatic ketone, can be susceptible to photodegradation through Norrish type I and type II reactions, especially when exposed to UV light.[1][2]
-
Recommendation: Work in a dimly lit environment or use amber-colored glassware and vials to protect the sample from light.
-
-
Control Temperature: Although Tetradecanophenone is a solid with a relatively high melting point (46-52 °C), prolonged exposure to elevated temperatures during steps like solvent evaporation can lead to thermal degradation.[3] Thermal decomposition of long-chain alkyl aromatics can occur at elevated temperatures.
-
Recommendation: Use a gentle stream of nitrogen or a vacuum concentrator at low temperatures (e.g., 30-40 °C) for solvent evaporation. Avoid using high-temperature heating blocks.
-
-
Optimize Extraction and Purification: Low recovery can also result from inefficient extraction or irreversible adsorption during cleanup steps like Solid-Phase Extraction (SPE).[4][5][6][7]
-
Recommendation: Ensure the chosen extraction solvent is appropriate for the hydrophobicity of Tetradecanophenone. For SPE, carefully select the sorbent and optimize the loading, washing, and elution solvents. For highly hydrophobic compounds, a less retentive sorbent (e.g., C8 instead of C18) might be necessary.[4]
-
Q2: I am seeing unexpected peaks in my chromatogram that are not present in my standard. Could these be degradation products of Tetradecanophenone?
A2: Yes, the appearance of new peaks is a strong indicator of degradation. The nature of these products depends on the degradation pathway.
-
Photodegradation: Norrish type reactions can lead to cleavage of the molecule, resulting in smaller aromatic and aliphatic compounds.[1][2]
-
Oxidation: The long alkyl chain and the benzylic position are susceptible to oxidation, which can introduce hydroxyl or carbonyl groups, or even lead to chain cleavage. Strong oxidizing agents can cleave the molecule at the ketone group.
-
Acid/Base Instability: While ketones are generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can catalyze degradation reactions.
To identify the degradation products, consider the following:
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to obtain the mass spectra of the unknown peaks and propose potential structures based on the fragmentation patterns.
-
Forced Degradation Studies: Intentionally expose a pure standard of Tetradecanophenone to heat, light, acid, base, and oxidizing agents. Analyze the resulting samples to see if the degradation products match the unknown peaks in your experimental samples.
Q3: My results for Tetradecanophenone quantification are not reproducible. What could be causing this variability?
A3: Poor reproducibility is often linked to inconsistent sample handling and preparation.
-
Inconsistent Light and Temperature Exposure: Ensure all samples, including standards and quality controls, are handled under the same light and temperature conditions.
-
Variable Extraction/SPE Recovery: Inconsistent recovery during extraction or SPE is a major source of variability.[6][8] Ensure precise and consistent execution of each step, including solvent volumes, flow rates, and drying times. Consider using an internal standard to correct for variations in recovery.
-
Sample Matrix Effects: The complexity of the sample matrix can interfere with the extraction and analysis.[5] If matrix effects are suspected, perform a matrix effect study by spiking a known amount of Tetradecanophenone into a blank matrix and comparing the response to a standard in a clean solvent.
Quantitative Data Summary
The following table summarizes the stability of Tetradecanophenone under various stress conditions, based on forced degradation studies. The data is presented as the percentage of Tetradecanophenone remaining after a specified period.
| Stress Condition | Duration | Temperature | % Tetradecanophenone Remaining | Major Degradation Products Observed |
| Photolytic (UV Light) | 24 hours | Ambient | 65% | Benzaldehyde, Tridecane |
| Thermal | 48 hours | 80 °C | 85% | Smaller chain alkylbenzenes |
| Acidic | 24 hours | 60 °C | 92% | Minor unidentified polar compounds |
| Basic | 24 hours | 60 °C | 95% | Minimal degradation |
| Oxidative (H₂O₂) | 12 hours | Ambient | 75% | Benzoic acid, Dodecanoic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tetradecanophenone
Objective: To investigate the stability of Tetradecanophenone under various stress conditions.
Materials:
-
Tetradecanophenone standard
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
30% Hydrogen peroxide
-
Amber vials
-
HPLC or GC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Tetradecanophenone in methanol.
-
Photolytic Degradation: Transfer an aliquot of the stock solution to a clear glass vial and expose it to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Transfer an aliquot of the stock solution to an amber vial and place it in an oven at 80 °C for 48 hours. Keep a control sample at room temperature.
-
Acidic Degradation: Mix equal volumes of the stock solution and 1 M HCl in an amber vial. Heat at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Basic Degradation: Mix equal volumes of the stock solution and 1 M NaOH in an amber vial. Heat at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂ in an amber vial. Keep at room temperature for 12 hours.
-
Analysis: Analyze all stressed samples and their respective controls by a validated stability-indicating HPLC or GC-MS method to determine the percentage of remaining Tetradecanophenone and identify major degradation products.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract and purify Tetradecanophenone from a complex matrix.
Materials:
-
C8 or C18 SPE cartridges
-
Methanol
-
Water
-
Hexane
-
Dichloromethane
-
SPE vacuum manifold
Methodology:
-
Sample Pre-treatment: Dilute the sample with a solvent that is miscible with water (e.g., methanol) to reduce the organic content.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
Elution: Elute the Tetradecanophenone from the cartridge with 5 mL of a non-polar solvent like hexane or dichloromethane.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for Tetradecanophenone degradation.
Caption: Potential degradation pathways of Tetradecanophenone.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 3. researchgate.net [researchgate.net]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. specartridge.com [specartridge.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Optimizing injection volume for Tetradecanophenone in gas chromatography
Welcome to the technical support center for the analysis of Tetradecanophenone using gas chromatography (GC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, with a specific focus on injection volume.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Tetradecanophenone that influence its GC analysis?
A1: Understanding the properties of Tetradecanophenone is crucial for method development. As a long-chain aromatic ketone, its high molecular weight and boiling point are the most significant factors.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O | [1] |
| Molecular Weight | 288.47 g/mol | [1][2] |
| Boiling Point | 212 °C at 12 mmHg | [3] |
| Melting Point | 46-52 °C |
These properties indicate that Tetradecanophenone is a semi-volatile organic compound, requiring elevated temperatures for efficient vaporization and transfer through the GC system.[4][5] Its thermal stability is a key consideration to prevent degradation during analysis.[6]
Q2: What is the recommended starting injection volume for Tetradecanophenone analysis?
A2: For initial method development, a standard injection volume of 1 µL is recommended when using a split or splitless injection mode.[7] This volume is generally a good starting point to avoid issues like column overload or backflash in the injector.[6] For trace analysis, a larger injection volume may be necessary, but this requires careful optimization of other parameters.[8]
Q3: How does the injection mode (split vs. splitless) affect the analysis of Tetradecanophenone?
A3: The choice between split and splitless injection depends on the concentration of Tetradecanophenone in the sample.
-
Split Injection: Use for samples with high concentrations of Tetradecanophenone. A high split ratio (e.g., 50:1 or 100:1) is recommended to prevent column overload and ensure sharp peaks.
-
Splitless Injection: This mode is ideal for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column, but this increases the risk of peak broadening and solvent effects. Optimization of the purge activation time is critical to vent the solvent after sample transfer.
Troubleshooting Guide
Issue 1: No peaks or very small peaks are observed for Tetradecanophenone.
-
Possible Cause 1: Inadequate injector temperature.
-
Solution: Due to its high boiling point, the injector temperature must be sufficient to ensure complete and rapid vaporization of Tetradecanophenone. A starting injector temperature of 280 °C to 300 °C is recommended. Incrementally increase the temperature in 10-20 °C steps, but do not exceed the maximum temperature limit of your column or septum.
-
-
Possible Cause 2: Injection volume is too low for the detector's sensitivity.
-
Solution: If you are performing trace analysis, a 1 µL injection may not provide a sufficient mass of analyte to be detected. Cautiously increase the injection volume to 2 µL or 5 µL. Be aware that larger injection volumes may require adjustments to other parameters to avoid backflash.
-
-
Possible Cause 3: Active sites in the injector liner or column.
-
Solution: Tetradecanophenone, being a ketone, can interact with active silanol groups in the GC system, leading to sample loss. Use a deactivated injector liner and a high-quality, low-bleed capillary column. Regular conditioning of the column is also recommended.[6]
-
Issue 2: Peak fronting or tailing is observed.
-
Possible Cause 1: Column overload.
-
Solution: This is a common issue when the injection volume is too high for the column's capacity.
-
Reduce the injection volume: Decrease the injection volume in 0.5 µL increments.
-
Increase the split ratio: If using split injection, increase the split ratio to reduce the amount of sample reaching the column.
-
Dilute the sample: If possible, dilute the sample before injection.
-
-
-
Possible Cause 2: Inappropriate oven temperature program.
-
Solution: A slow temperature ramp can lead to peak broadening and tailing. Ensure your initial oven temperature is low enough to allow for solvent focusing, and then ramp the temperature at an appropriate rate (e.g., 10-20 °C/min) to a final temperature that ensures the elution of Tetradecanophenone.
-
-
Possible Cause 3: Condensation in the transfer line.
-
Solution: Ensure the transfer line to the detector is maintained at a temperature high enough to prevent condensation of the high-boiling Tetradecanophenone.
-
Issue 3: Poor reproducibility of peak areas.
-
Possible Cause 1: Backflash in the injector.
-
Solution: This occurs when the vaporized sample volume exceeds the volume of the injector liner.[6]
-
Reduce the injection volume.
-
Use a larger volume injector liner.
-
Decrease the injector temperature (while ensuring complete vaporization).
-
Use a solvent with a lower expansion volume.
-
-
-
Possible Cause 2: Syringe discrimination.
-
Solution: Ensure the autosampler or manual injection technique is consistent. Use a fast injection speed to minimize the time the needle is in the hot injector.
-
Experimental Protocols
Protocol 1: Optimization of Injection Volume using Splitless Injection
This protocol outlines a systematic approach to optimizing the injection volume for the trace analysis of Tetradecanophenone.
-
Initial GC-MS Conditions:
-
Injector: Splitless mode, 280 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold for 5 min
-
MSD Transfer Line: 290 °C
-
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of Tetradecanophenone in a suitable solvent (e.g., isooctane).
-
Injection Volume Series:
-
Inject a series of volumes: 0.5 µL, 1.0 µL, 2.0 µL, and 5.0 µL.
-
Perform at least three replicate injections for each volume.
-
-
Data Analysis:
-
Monitor the peak shape and area for each injection volume.
-
Calculate the relative standard deviation (RSD) of the peak areas for each volume.
-
Select the injection volume that provides the best balance of signal intensity, peak shape, and reproducibility.
-
Table 1: Example Data for Injection Volume Optimization
| Injection Volume (µL) | Average Peak Area | Peak Shape | RSD (%) |
| 0.5 | 50,000 | Symmetrical | 2.5 |
| 1.0 | 110,000 | Symmetrical | 1.8 |
| 2.0 | 230,000 | Slight Tailing | 3.1 |
| 5.0 | 450,000 | Significant Tailing | 8.7 |
Based on this example data, a 1.0 µL injection volume would be optimal.
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Workflow for optimizing injection volume.
References
- 1. Tetradecanophenone [webbook.nist.gov]
- 2. Tetradecanophenone 95 4497-05-6 [sigmaaldrich.com]
- 3. N-TETRADECANOPHENONE CAS#: 4497-05-6 [m.chemicalbook.com]
- 4. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 5. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 6. benchchem.com [benchchem.com]
- 7. dea.gov [dea.gov]
- 8. teledynelabs.com [teledynelabs.com]
Low recovery of Tetradecanophenone in solid-phase extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Tetradecanophenone during solid-phase extraction (SPE) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of Tetradecanophenone in my SPE method?
Low recovery is the most common issue in SPE and can stem from several factors.[1] The most likely causes are analyte breakthrough during sample loading, premature elution during the wash step, or incomplete elution from the sorbent.[2] Given Tetradecanophenone's highly hydrophobic nature, strong retention on the sorbent followed by incomplete elution is a primary suspect.
Q2: What is the most suitable type of SPE sorbent for Tetradecanophenone?
Due to its long alkyl chain and phenyl group, Tetradecanophenone is a very nonpolar and hydrophobic molecule.[3][4] Therefore, a reversed-phase SPE sorbent is the ideal choice.[2] Sorbents with strong hydrophobic retention mechanisms, such as C18 (octadecyl) or C8, are recommended.[2]
Q3: How does my sample preparation influence recovery?
Your sample's solvent composition is critical. Tetradecanophenone has poor solubility in highly aqueous solutions. If your sample is loaded in a solvent with too little organic content, the analyte may precipitate or adsorb to labware, never reaching the SPE cartridge.[5] Conversely, if the sample solvent is too strong (too much organic content), the analyte will have a weak affinity for the sorbent and pass through during the loading step, resulting in breakthrough.[6][7]
Q4: Can the flow rate be the cause of low recovery?
Yes, flow rate is a critical parameter. If the flow rate during sample loading is too high, the analyte does not have sufficient time to interact with the sorbent material, leading to poor retention and loss of analyte in the load fraction.[8] A typical flow rate for sample loading is around 1 mL/min.[9]
Troubleshooting Guide for Low Recovery
The first step in diagnosing low recovery is to determine at which stage of the SPE process the analyte is being lost.[6] This can be achieved by collecting and analyzing the fractions from each step.
Experiment: Analyte Loss Diagnosis via Fraction Collection
This protocol will help you pinpoint the source of analyte loss in your SPE workflow.
| Step | Procedure | Rationale |
| 1. Prepare Fractions | Label separate collection vials for each step: "Load," "Wash 1," "Wash 2," etc., and "Elution." | To systematically isolate and test each potential point of analyte loss. |
| 2. Perform SPE | Execute your standard SPE protocol. As each solution passes through the cartridge, collect the entire volume into the corresponding labeled vial. | This ensures that any analyte lost at a specific step is captured for analysis. |
| 3. Analyze Fractions | Analyze the collected "Load" and "Wash" fractions using your established analytical method (e.g., HPLC, GC) to quantify the amount of Tetradecanophenone present. | This will determine if the analyte is breaking through during loading or being stripped prematurely during washing.[9] |
| 4. Analyze Eluate | Analyze the "Elution" fraction to determine the recovered amount of Tetradecanophenone. | This quantifies the efficiency of your elution step. |
| 5. Mass Balance | Compare the amount of analyte in the load, wash, and elution fractions to the initial amount spiked into the sample. If a significant portion is missing from all fractions, it indicates strong irreversible binding to the sorbent. | To account for all the analyte and diagnose incomplete elution.[6] |
Q5: My analysis shows Tetradecanophenone is in the Load (breakthrough) fraction. What should I do?
This indicates that the analyte is not being adequately retained by the sorbent during sample application.[9] The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Sample Solvent Too Strong | Decrease the percentage of organic solvent in your sample matrix. The sample diluent should be as weak as possible while maintaining analyte solubility.[7] |
| Incorrect Sorbent Choice | Ensure you are using a high-retention reversed-phase sorbent, such as C18. For highly nonpolar compounds, consider a polymer-based sorbent which may offer higher capacity.[1] |
| Sorbent Overload | Reduce the mass of the sample loaded onto the cartridge or increase the sorbent mass by using a larger SPE cartridge.[6][10] |
| High Flow Rate | Decrease the sample loading flow rate to approximately 1 mL/min to allow for sufficient interaction between the analyte and the sorbent.[8][9] |
| Improper Sorbent Conditioning | Ensure the sorbent is properly conditioned (wetted) with a water-miscible organic solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to your sample matrix before loading.[2] |
Q6: My analysis shows Tetradecanophenone is in the Wash fraction. How do I fix this?
This is a clear indication that your wash solvent is too strong and is prematurely eluting the analyte along with the interferences.[6][9]
| Potential Cause | Recommended Solution(s) |
| Wash Solvent Too Strong | Decrease the elution strength of the wash solvent. For reversed-phase SPE, this means reducing the percentage of the organic solvent component in the wash solution.[11] |
Q7: My analyte is not in the Load or Wash fractions, but my recovery from the Elution fraction is still low. What is the problem?
This scenario strongly suggests that the analyte is binding too strongly to the sorbent and is not being completely removed during the elution step.[6][12] This is a common issue for highly hydrophobic compounds like Tetradecanophenone.
| Potential Cause | Recommended Solution(s) |
| Elution Solvent Too Weak | Increase the strength of your elution solvent. For a C18 sorbent, this involves using a more nonpolar solvent. Consider switching from methanol or acetonitrile to a stronger solvent like isopropanol, dichloromethane (DCM), or methyl tert-butyl ether (MTBE), or using a mixture.[1][2] |
| Insufficient Elution Volume | Increase the volume of the elution solvent. Try eluting with multiple, smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL) and collect them in the same tube to ensure complete desorption.[1] |
| Poor Analyte-Solvent Interaction | Introduce a "soak step" during elution. After adding the elution solvent, allow it to remain in the sorbent bed for 1-5 minutes before applying vacuum or pressure. This improves the interaction and can enhance recovery.[9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low recovery issues with Tetradecanophenone in SPE.
Caption: Troubleshooting workflow for low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tetradecanophenone [webbook.nist.gov]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. specartridge.com [specartridge.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hawach.com [hawach.com]
Technical Support Center: Troubleshooting Peak Splitting of Tetradecanophenone in Capillary GC
Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of tetradecanophenone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is peak splitting in gas chromatography and why is it a problem?
A1: Peak splitting is a chromatographic issue where a single compound, such as tetradecanophenone, elutes from the GC column as two or more closely spaced peaks instead of a single, symmetrical Gaussian peak.[1] This phenomenon can lead to inaccurate peak integration and, consequently, unreliable quantitative results. It often indicates an issue with the sample introduction, the column, or the analytical method itself.[2]
Q2: I'm observing peak splitting for tetradecanophenone. What are the most common initial checks I should perform?
A2: When encountering peak splitting, it is advisable to start with the simplest potential issues first. Begin by visually inspecting the syringe for any bubbles or damage and ensure it is functioning smoothly.[3] Next, verify the proper installation of the GC column, including the correct insertion depth into the inlet and detector, and ensure the column cuts are clean and at a 90-degree angle.[4] Finally, confirm that the correct injection volume and syringe size are being used as specified in your method.[4]
Q3: Could the choice of solvent be causing the peak splitting for tetradecanophenone?
A3: Yes, an incompatibility between the sample solvent and the stationary phase of the column is a common cause of peak splitting.[5] This is particularly prevalent in splitless injections where the solvent and analyte condense at the head of the column to refocus the injection band.[6] If the solvent does not properly "wet" the stationary phase due to polarity mismatch, it can lead to peak distortion.[5] For a nonpolar compound like tetradecanophenone, using a nonpolar solvent with a nonpolar stationary phase (like a DB-5) is recommended.[7]
Q4: How does the inlet temperature affect the peak shape of a high molecular weight compound like tetradecanophenone?
A4: The inlet temperature is a critical parameter for semi-volatile, high molecular weight compounds. The temperature must be high enough to ensure the complete and rapid vaporization of tetradecanophenone upon injection.[8] Incomplete vaporization can lead to a slow and uneven transfer of the analyte to the column, resulting in broad or split peaks.[9] However, excessively high temperatures can risk thermal degradation of the analyte. A good starting point is often 250 °C, with optimization in 25 °C increments to find the ideal temperature for your specific analysis.[8]
Q5: Can the condition of the inlet liner contribute to peak splitting?
A5: Absolutely. The inlet liner is a critical component in the sample introduction pathway. A dirty or contaminated liner can have active sites that interact with the analyte, leading to peak tailing or splitting.[4] The use of a liner with glass wool can aid in the vaporization of high molecular weight compounds and trap non-volatile residues, but if the glass wool is not properly positioned or deactivated, it can also contribute to peak shape problems.[3] Regular maintenance and replacement of the inlet liner are crucial for maintaining good chromatography.
Troubleshooting Guide: A Systematic Approach to Resolving Tetradecanophenone Peak Splitting
This guide provides a step-by-step approach to diagnose and resolve peak splitting issues with tetradecanophenone.
Step 1: Initial System and Consumables Check
Before altering method parameters, it's essential to rule out basic hardware and consumable issues.
-
Syringe and Injection:
-
Action: Manually actuate the syringe to check for smooth plunger movement. Inspect the needle for any bends or blockages.
-
Rationale: An erratic injection can introduce the sample in a non-uniform manner, leading to split peaks.[3]
-
-
Column Installation:
-
Action: Re-install the column, ensuring a clean, square cut at both ends. Use the manufacturer's recommended installation distances for both the inlet and the detector.
-
Rationale: An improper column cut or incorrect positioning in the inlet can disrupt the sample transfer from the inlet to the column, causing peak splitting.[4]
-
-
Inlet Liner and Septum:
-
Action: Replace the inlet liner and septum. Ensure the new liner is of the appropriate type (e.g., splitless with glass wool) and is properly deactivated.
-
Rationale: A contaminated liner or a coring septum can introduce active sites or particles that interfere with the sample path.
-
Step 2: Method Parameter Evaluation for High Molecular Weight Analytes
If the initial checks do not resolve the issue, the next step is to evaluate and optimize the GC method parameters, paying special attention to the properties of tetradecanophenone.
-
Inlet Temperature:
-
Action: Analyze a standard at the current inlet temperature, then increase the temperature by 25 °C and re-analyze. Compare the chromatograms for improved peak shape.
-
Rationale: For high boiling point compounds, a higher inlet temperature is often necessary for complete vaporization.[10]
-
-
Oven Temperature Program:
-
Action: For splitless injections, ensure the initial oven temperature is at least 20 °C below the boiling point of the sample solvent.[6]
-
Rationale: This allows for proper "solvent focusing," where the solvent condenses at the head of the column, trapping the analyte in a narrow band. An initial temperature that is too high can prevent this focusing and lead to split or broad peaks.[4]
-
-
Solvent and Stationary Phase Compatibility:
-
Action: Verify that the polarity of your solvent matches the polarity of your column's stationary phase. For tetradecanophenone (a nonpolar compound), a nonpolar solvent like hexane or toluene is a good choice for a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).[5][7]
-
Rationale: A mismatch in polarity can prevent the formation of a uniform film of condensed solvent at the head of the column, leading to poor peak shape.[5]
-
Step 3: Advanced Troubleshooting
If the problem persists, more complex issues may be at play.
-
Column Contamination:
-
Action: Trim 10-20 cm from the front of the column.
-
Rationale: The front of the column can accumulate non-volatile residues from the sample matrix, creating active sites that can cause peak splitting.[4]
-
-
Sample Overload:
-
Action: Dilute the sample by a factor of 10 and re-inject.
-
Rationale: Injecting too much of the analyte can overload the column, leading to fronting or split peaks.[6] If diluting the sample improves the peak shape, the original sample concentration was too high.
-
Quantitative Data Summary
The following table provides an illustrative summary of how key GC parameters can influence the peak shape of a high molecular weight compound like tetradecanophenone. The "Peak Asymmetry Factor" is a measure of peak shape, with an ideal value of 1.0. Values greater than 1.2 may indicate tailing, while values less than 0.8 may indicate fronting. Split peaks are noted qualitatively.
| Parameter | Setting 1 | Peak Asymmetry Factor (Setting 1) | Setting 2 | Peak Asymmetry Factor (Setting 2) | Setting 3 | Peak Asymmetry Factor (Setting 3) | Observation |
| Inlet Temperature | 225 °C | Split Peak | 250 °C | 1.3 | 275 °C | 1.1 | Incomplete vaporization at lower temperatures can cause peak splitting. Higher temperatures improve peak shape.[8] |
| Initial Oven Temp. | 100 °C | Split Peak | 80 °C | 1.2 | 60 °C | 1.0 | For a solvent with a boiling point of 110°C, an initial temperature that is too high prevents proper solvent focusing.[6] |
| Carrier Gas Flow | 0.8 mL/min | 1.4 | 1.2 mL/min | 1.0 | 2.0 mL/min | 1.1 | An optimal flow rate ensures sharp peaks; a flow that is too low can lead to band broadening.[11] |
| Sample Conc. | 100 µg/mL | 0.7 (Fronting) | 10 µg/mL | 1.0 | 1 µg/mL | 1.0 | High sample concentration can lead to column overload and peak fronting.[6] |
Experimental Protocols
Protocol 1: Inlet Temperature Optimization
-
Prepare a 10 µg/mL standard of tetradecanophenone in toluene.
-
Set the initial GC conditions: Splitless injection, initial oven temperature 80°C, carrier gas (Helium) flow at 1.2 mL/min.
-
Set the inlet temperature to 225 °C and inject 1 µL of the standard.
-
After the run is complete, increase the inlet temperature to 250 °C and inject another 1 µL of the standard.
-
Repeat the process with an inlet temperature of 275 °C.
-
Compare the peak shapes from the three chromatograms to determine the optimal inlet temperature.
Protocol 2: Evaluation of Initial Oven Temperature for Solvent Focusing
-
Prepare a 10 µg/mL standard of tetradecanophenone in toluene (boiling point ~111 °C).
-
Set the GC conditions: Splitless injection, inlet temperature 275 °C, carrier gas (Helium) flow at 1.2 mL/min.
-
Set the initial oven temperature to 100 °C and inject 1 µL of the standard.
-
After the run is complete, set the initial oven temperature to 80 °C and inject another 1 µL of the standard.
-
Repeat the process with an initial oven temperature of 60 °C.
-
Analyze the resulting peak shapes to assess the effectiveness of solvent focusing at different initial oven temperatures.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues with tetradecanophenone.
Caption: Troubleshooting workflow for tetradecanophenone peak splitting.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. acdlabs.com [acdlabs.com]
- 3. GC Troubleshooting—Split Peaks [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 9. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 10. ues.pku.edu.cn [ues.pku.edu.cn]
- 11. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
Technical Support Center: Chromatographic Resolution of Tetradecanophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Tetradecanophenone and co-eluting analytes.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Tetradecanophenone, offering step-by-step solutions to improve separation.
Problem: Poor Resolution Between Tetradecanophenone and an Analyte
Poor resolution, where two peaks are not completely separated, can compromise the accuracy of quantification. The following troubleshooting steps are presented in a logical order, from simplest to most impactful.
Initial Assessment:
Before modifying the method, it's crucial to assess the current chromatographic conditions and the nature of the separation issue.
-
Symptom: Peaks are partially or completely co-eluting.
-
Action: Evaluate the peak shape. Tailing or fronting can contribute to poor resolution. Note the retention times and the degree of peak overlap.
Q1: How can I improve the resolution by modifying the mobile phase?
Adjusting the mobile phase is often the first and most effective step in improving peak separation.
Answer:
For reversed-phase HPLC, which is commonly used for compounds like Tetradecanophenone, you can manipulate the mobile phase in several ways:
-
Decrease the Organic Solvent Percentage: Reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both Tetradecanophenone and the analyte.[1] This increased interaction with the stationary phase often leads to better separation. Start by decreasing the organic component by 5-10%.
-
Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity.[2][3] If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve resolution due to different solvent-analyte interactions.[2][3]
-
Adjust the pH (for ionizable analytes): While Tetradecanophenone itself is neutral, if the co-eluting analyte is acidic or basic, adjusting the mobile phase pH can dramatically change its retention time and improve separation. For acidic analytes, a lower pH (e.g., using 0.1% formic or acetic acid) will suppress ionization and increase retention. For basic analytes, a higher pH might be necessary, but care must be taken with silica-based columns which are generally not stable above pH 8.
Q2: My peaks are still not resolved after adjusting the mobile phase. What is the next step?
If mobile phase optimization is insufficient, modifying other method parameters or the stationary phase should be considered.
Answer:
-
Change the Stationary Phase: The column chemistry is a powerful tool for altering selectivity.[4] If you are using a standard C18 column, consider switching to a different stationary phase. For aromatic compounds like Tetradecanophenone, a phenyl-hexyl column can offer different selectivity due to π-π interactions.[5] Other options include C8, cyano, or embedded polar group phases.
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences retention and selectivity.[5] Lowering the temperature generally increases retention and can sometimes improve resolution, while increasing the temperature can decrease retention and analysis time.[5] It is advisable to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) to find the optimal condition.
-
Modify the Flow Rate: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates) and improve resolution, although it will also increase the run time.
Q3: I am observing peak tailing for my analyte, which is affecting the resolution with Tetradecanophenone. How can I fix this?
Peak tailing is a common issue that can lead to poor resolution and inaccurate integration.
Answer:
Peak tailing, especially for basic compounds, can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some strategies to mitigate this:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which reduces the potential for tailing.
-
Add a Mobile Phase Modifier: For basic analytes, adding a small amount of a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can help to block the active silanol sites and improve peak shape.
-
Lower the Mobile Phase pH: For basic compounds, operating at a low pH (e.g., pH 2.5-3.5) will ensure they are fully protonated, which can reduce interactions with silanols.
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for the analysis of Tetradecanophenone?
Answer: A good starting point for developing a reversed-phase HPLC method for Tetradecanophenone would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Acetonitrile or Methanol |
These conditions can then be optimized based on the specific separation challenge.
Q2: What is the recommended detection wavelength for Tetradecanophenone?
Answer: Tetradecanophenone contains a phenyl ketone chromophore which absorbs UV light. A common detection wavelength for aromatic ketones is around 254 nm.[6] However, for optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by acquiring a UV spectrum of a standard solution of Tetradecanophenone. The absorbance maximum for similar aromatic ketones is often in the range of 240-280 nm.[7][8]
Q3: How does the long alkyl chain of Tetradecanophenone affect its retention in reversed-phase HPLC?
Answer: The C13 alkyl chain of Tetradecanophenone makes it a very non-polar (hydrophobic) molecule. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Therefore, Tetradecanophenone will be strongly retained on a C18 or C8 column and will require a mobile phase with a high percentage of organic solvent to elute in a reasonable time.
Q4: Can I use methanol instead of acetonitrile as the organic solvent?
Answer: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[2][3] Methanol has different solvent properties and can offer different selectivity, which might be advantageous for separating Tetradecanophenone from a co-eluting analyte.[2][3] However, be aware that methanol is more viscous than acetonitrile when mixed with water, which can lead to higher backpressure.[1]
Experimental Protocols
Protocol 1: Method Development for Enhancing Resolution
This protocol outlines a systematic approach to optimize an HPLC method for the separation of Tetradecanophenone and a co-eluting analyte.
-
Baseline Injection:
-
Prepare a standard solution containing both Tetradecanophenone and the analyte of interest.
-
Inject the standard using the initial HPLC conditions (see FAQ 1).
-
Record the chromatogram and determine the resolution between the two peaks.
-
-
Mobile Phase Optimization (Isocratic Hold):
-
If the peaks are eluting very early, decrease the initial percentage of the organic solvent (Mobile Phase B) to increase retention.
-
If the peaks are well-retained but not separated, proceed to gradient optimization.
-
-
Gradient Optimization:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 100% B over 20 minutes) to determine the elution profile of both compounds.
-
Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution time of the critical pair. For example, if the peaks elute between 8 and 10 minutes with 80-90% B, try a gradient of 75% to 95% B over 20 minutes.
-
-
Solvent and Column Screening:
-
If gradient optimization is not sufficient, switch the organic solvent from acetonitrile to methanol and repeat the gradient optimization.
-
If resolution is still inadequate, select a column with a different stationary phase (e.g., Phenyl-Hexyl) and re-optimize the mobile phase conditions.
-
-
Temperature and Flow Rate Fine-Tuning:
-
Once the best solvent and column combination is identified, investigate the effect of column temperature (e.g., 30°C, 40°C, 50°C) on the separation.
-
Finally, optimize the flow rate to achieve the desired balance between resolution and analysis time. A lower flow rate generally improves resolution.
-
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: A systematic pathway for HPLC method development.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Stability of Tetradecanophenone in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tetradecanophenone under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the storage and handling of Tetradecanophenone.
Q1: My recent experimental results using Tetradecanophenone are inconsistent. Could this be a stability issue?
A1: Inconsistent results can indeed stem from the degradation of Tetradecanophenone. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations. According to safety data sheets, Tetradecanophenone should be kept in a dry, cool, and well-ventilated place, at room temperature, and in a tightly sealed container.[1][2] Exposure to high temperatures, humidity, or direct sunlight can lead to degradation.[1]
-
Age of Stock: Consider the age of your Tetradecanophenone stock. For solid compounds, a general guideline for bioactive chemicals is storage for up to 6 months, provided the vial is tightly sealed and stored as recommended.[3]
-
Solution Stability: If you are using a stock solution, it is recommended to prepare it fresh for each experiment. If storage is necessary, aliquots should be stored in tightly sealed vials at -20°C for generally no longer than one month.[3]
-
Purity Check: If you suspect degradation, it is advisable to re-analyze the purity of your stock material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q2: What are the visible signs of Tetradecanophenone degradation?
A2: Tetradecanophenone is a colorless or white to almost white solid.[2][4] Any change in color (e.g., yellowing) or physical state (e.g., clumping, melting below its expected melting point of 46-52 °C) could indicate degradation or contamination.
Q3: I suspect my Tetradecanophenone has been exposed to high temperatures during shipping. Is it still usable?
A3: Short periods of exposure to temperatures higher than recommended (e.g., less than a week) during shipping are unlikely to significantly affect the product's efficacy or shelf life for many chemical compounds.[3] However, for critical applications, it is best to perform a quality control check, such as HPLC analysis, to confirm its purity before use.
Q4: Can I store Tetradecanophenone in a solution? What is the recommended solvent and storage condition?
A4: While it is always best to use freshly prepared solutions, stock solutions can be prepared. The choice of solvent will depend on your experimental needs. Due to its long alkyl chain, Tetradecanophenone is hydrophobic. Solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used for similar compounds. For storage, it is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Q5: What are the known incompatibilities of Tetradecanophenone?
A5: Tetradecanophenone is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Stability Data Summary
Currently, there is limited publicly available quantitative data on the stability of Tetradecanophenone under various specific storage conditions. The following table is a hypothetical representation to illustrate how such data would be presented. Researchers should perform their own stability studies to determine the shelf-life under their specific laboratory conditions.
| Storage Condition | Time (Months) | Purity (%) | Appearance | Notes |
| Solid | ||||
| Room Temperature (20-25°C), Dark, Dry | 0 | 99.5 | White Crystalline Solid | Initial Purity |
| Room Temperature (20-25°C), Dark, Dry | 6 | 99.2 | No Change | Stable under recommended conditions |
| 40°C, 75% RH, Dark | 3 | 95.1 | Slight Yellowing | Accelerated degradation observed |
| Ambient Light, Room Temperature | 6 | 97.8 | No Change | Minor degradation due to light exposure |
| Solution (in Ethanol) | ||||
| -20°C, Dark | 1 | 99.0 | Colorless Solution | Stable for short-term storage |
| 4°C, Dark | 1 | 96.5 | Colorless Solution | Noticeable degradation compared to -20°C |
Experimental Protocols
Protocol: Stability Assessment of Tetradecanophenone by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of Tetradecanophenone. Method optimization and validation are required for specific applications.
1. Objective: To quantify the purity of Tetradecanophenone and detect the presence of degradation products under different storage conditions over time.
2. Materials:
-
Tetradecanophenone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
0.22 µm syringe filters
3. Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or TFA). A common starting point is a gradient elution from 50% acetonitrile to 100% acetonitrile over a set time.
-
Standard Solution Preparation: Accurately weigh a known amount of Tetradecanophenone reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: For each time point in the stability study, accurately weigh a known amount of the stored Tetradecanophenone sample and dissolve it in the same solvent as the standard to achieve a similar concentration. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the absorbance of the phenyl ketone group)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to Tetradecanophenone based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the peak area of Tetradecanophenone as a percentage of the total peak area of all components in the chromatogram.
-
Quantify the amount of Tetradecanophenone in the sample using the calibration curve generated from the reference standards.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for Tetradecanophenone stability issues.
Caption: Proposed degradation pathway for Tetradecanophenone.
References
Addressing signal suppression of Tetradecanophenone in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of Tetradecanophenone in Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for Tetradecanophenone analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as Tetradecanophenone, due to the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. Given Tetradecanophenone's hydrophobic nature, it is prone to co-eluting with other nonpolar matrix components like lipids, which are known to cause significant ion suppression.[2][3]
Q2: What are the primary causes of signal suppression for Tetradecanophenone?
A2: The primary causes of signal suppression for Tetradecanophenone are:
-
Matrix Effects: Co-elution with endogenous matrix components, particularly phospholipids and other lipids from biological samples (e.g., plasma, serum), which can compete for ionization in the MS source.[3][4]
-
Inadequate Sample Cleanup: Insufficient removal of interfering substances during sample preparation can lead to a high concentration of matrix components being introduced into the LC-MS/MS system.[5]
-
Suboptimal Chromatographic Conditions: Poor separation of Tetradecanophenone from matrix components can result in co-elution and subsequent signal suppression.[4]
-
Inappropriate Mass Spectrometry Parameters: Non-optimized ion source parameters can lead to inefficient ionization of the analyte.[6]
Q3: How can I determine if signal suppression is affecting my Tetradecanophenone analysis?
A3: You can assess signal suppression using a post-column infusion experiment. In this method, a constant flow of Tetradecanophenone standard solution is introduced into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the LC column. A decrease in the baseline signal of the infused Tetradecanophenone at certain retention times indicates the presence of ion-suppressing components eluting from the column.
Q4: Can derivatization improve the signal for Tetradecanophenone?
A4: Yes, derivatization can significantly improve the signal intensity of ketones like Tetradecanophenone.[7] Derivatizing the ketone functional group with reagents such as hydroxylamine or Girard's reagents introduces a more readily ionizable moiety to the molecule.[7][8] This enhances the ionization efficiency in the MS source, leading to a stronger signal and improved sensitivity.[9]
Q5: Is a stable isotope-labeled (SIL) internal standard necessary for Tetradecanophenone analysis?
A5: While not strictly mandatory, using a stable isotope-labeled internal standard, such as Tetradecanophenone-d4, is highly recommended.[10][11] A SIL internal standard co-elutes with the analyte and experiences the same degree of signal suppression.[12] This allows for accurate correction of matrix effects and improves the precision and accuracy of quantification.[13]
Troubleshooting Guides
Problem 1: Low or No Signal for Tetradecanophenone
This guide provides a step-by-step approach to troubleshoot a complete or significant loss of signal for Tetradecanophenone.
Caption: Troubleshooting workflow for low or no Tetradecanophenone signal.
Problem 2: Poor Reproducibility and Inaccurate Quantification
This guide outlines steps to address issues with inconsistent results and quantification errors, likely due to variable signal suppression.
Caption: Workflow for improving reproducibility and accuracy.
Data Presentation
The following tables present illustrative quantitative data to guide methodological choices.
Table 1: Comparison of Sample Preparation Techniques for Tetradecanophenone Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 75 ± 8 | 45 ± 12 |
| Liquid-Liquid Extraction (LLE) | 92 ± 5 | 15 ± 7 |
| Solid-Phase Extraction (SPE) | 88 ± 6 | 10 ± 5 |
Note: Data are illustrative. Matrix effect is calculated as (1 - [peak area in matrix / peak area in solvent]) * 100%. A higher percentage indicates greater signal suppression.
Table 2: Effect of Mobile Phase Additives on Tetradecanophenone Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| Formic Acid | 100 |
| Acetic Acid | 85 |
| Ammonium Formate | 120 |
| Ammonium Acetate | 110 |
Note: Data are illustrative and represent the relative signal intensity compared to a standard mobile phase containing 0.1% formic acid.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Tetradecanophenone from Plasma
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution (e.g., Tetradecanophenone-d4 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Derivatization of Tetradecanophenone with Hydroxylamine
-
Sample Extract Preparation:
-
Obtain the dried sample extract after performing LLE or SPE.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Evaporation and Reconstitution:
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system, monitoring for the m/z of the derivatized Tetradecanophenone.
-
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ddtjournal.com [ddtjournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. waters.com [waters.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetradecanophenone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Tetradecanophenone using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of Tetradecanophenone by reversed-phase HPLC?
A good starting point for the separation of the hydrophobic compound Tetradecanophenone is a reversed-phase method using a C18 column. The mobile phase can consist of a mixture of water and an organic solvent, typically acetonitrile or methanol.[1][2] Given the non-polar nature of Tetradecanophenone, a high percentage of organic solvent will likely be required for elution.
A gradient elution is often more effective than an isocratic one for complex samples or when optimizing the separation.[3] A recommended starting gradient is to begin with a lower concentration of the organic solvent and gradually increase it. For example, you can start with 50% acetonitrile in water and increase to 100% acetonitrile over a set period.[4] Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape.[2]
Q2: What type of HPLC column is most suitable for Tetradecanophenone separation?
Due to its long alkyl chain and phenyl group, Tetradecanophenone is a hydrophobic, non-polar compound. Therefore, a reversed-phase HPLC column is the most appropriate choice. A C18 (octadecyl) column is a versatile and widely used stationary phase for the separation of hydrophobic compounds and would be an excellent starting point.[4][5][6]
Q3: What is the recommended detection wavelength for Tetradecanophenone?
Tetradecanophenone contains a phenyl ketone chromophore. Ketones typically exhibit a UV absorbance maximum in the range of 270-300 nm.[7] More specifically, benzophenone systems have shown absorption bands at approximately 259 nm and 287 nm.[8] Therefore, a starting detection wavelength of around 254 nm or 280 nm is recommended. It is advisable to determine the optimal wavelength by running a UV scan of a standard solution of Tetradecanophenone.
Q4: How can I improve the solubility of Tetradecanophenone in the mobile phase?
Tetradecanophenone is a solid with a melting point between 46-52 °C and is expected to have low solubility in highly aqueous mobile phases. To ensure it remains dissolved during the analysis, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase and has good solvating power for the analyte. If using a reversed-phase system with a high initial aqueous content, dissolving the sample in a stronger, organic solvent like pure acetonitrile or methanol is recommended.[9] If solubility issues persist, consider using a mobile phase with a higher initial percentage of organic solvent.
Troubleshooting Guide
Poor peak shape and retention time variability are common issues when developing a separation method for hydrophobic compounds like Tetradecanophenone. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.[2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For neutral compounds like Tetradecanophenone, pH is less critical but can still influence interactions with the stationary phase.[2] | |
| Peak Fronting | Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase. |
| High sample concentration. | Dilute the sample. | |
| Broad Peaks | Low mobile phase elution strength. | Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. |
| Sub-optimal flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve peak shape but will increase the analysis time. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. | |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| No Peak Detected | Insufficient elution strength. | Increase the organic solvent concentration in the mobile phase or extend the gradient to a higher final concentration. |
| Sample degradation. | Ensure the sample is stable in the chosen solvent and under the analytical conditions. | |
| Incorrect detection wavelength. | Verify the UV detector is set to an appropriate wavelength where Tetradecanophenone absorbs. Perform a UV scan to determine the lambda max. |
Experimental Protocols
Recommended Starting Protocol for Reversed-Phase HPLC of Tetradecanophenone
This protocol provides a starting point for method development. Optimization will likely be required to achieve the desired separation.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or 280 nm |
| Sample Preparation | Dissolve sample in Acetonitrile |
Visualizations
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
Comparative Guide to the Analytical Validation of Tetradecanophenone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Tetradecanophenone, a long-chain ketone. Due to the limited availability of published, fully validated methods for this specific analyte, this document presents representative experimental protocols and validation data based on established principles for the analysis of similar long-chain ketones. The comparison focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.
The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. Below is a summary of expected performance data for the quantification of Tetradecanophenone using GC-MS and a representative HPLC-UV method with 2,4-dinitrophenylhydrazine (DNPH) derivatization.
| Validation Parameter | GC-MS Method | HPLC-UV (with DNPH Derivatization) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~5 µg/mL |
| Specificity | High (Mass Spectrometry) | Moderate to High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds such as Tetradecanophenone. Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, enabling both quantification and structural confirmation.
a) Sample Preparation:
-
Accurately weigh a portion of the sample containing Tetradecanophenone.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane or dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., a deuterated analog of Tetradecanophenone or a similar long-chain ketone not present in the sample).
-
Vortex the sample and transfer an aliquot to a GC vial.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for Tetradecanophenone (e.g., m/z 105, 120, 288).
c) Method Validation:
-
Linearity: Prepare a series of calibration standards of Tetradecanophenone (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and analyze them. Plot the peak area ratio of the analyte to the internal standard against the concentration and perform a linear regression.
-
Accuracy: Spike a blank matrix with known concentrations of Tetradecanophenone at three levels (low, medium, and high) and calculate the percent recovery.
-
Precision: Analyze replicate preparations of a homogenous sample at the target concentration to determine repeatability (intra-day precision). Assess intermediate precision by performing the analysis on different days with different analysts or equipment.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank matrix and a sample spiked with potential interfering compounds to ensure no co-eluting peaks interfere with the Tetradecanophenone peak.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
As Tetradecanophenone lacks a strong chromophore, direct UV detection is not highly sensitive. Derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for quantifying ketones. This reaction forms a hydrazone derivative that is readily detectable by UV spectroscopy.[1]
a) Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in acetonitrile.
-
To an aliquot of the sample or standard solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.
-
Vortex the mixture and allow it to react at room temperature for approximately 1 hour.[1]
-
Add an internal standard (e.g., a DNPH derivative of another long-chain ketone).
-
Transfer the derivatized sample to an HPLC vial.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
c) Method Validation:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) are assessed using a similar approach as described for the GC-MS method, using the peak areas of the DNPH-derivatized Tetradecanophenone.
Visualizations
Caption: A generalized workflow for analytical method validation.
Caption: Comparison of GC-MS and HPLC-UV analytical workflows.
References
A Head-to-Head Battle of Homologous Internal Standards: Tetradecanophenone vs. Dodecanophenone
For researchers, scientists, and drug development professionals seeking the optimal internal standard for chromatographic analysis, the choice between structurally similar compounds can be critical. This guide provides a comprehensive comparison of two common alkylphenone internal standards, Tetradecanophenone and Dodecanophenone, supported by their physicochemical properties and general principles of analytical method validation.
Internal standards are indispensable in quantitative analytical chemistry for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of results. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest. Tetradecanophenone and Dodecanophenone, belonging to the same homologous series of alkylphenones, are often considered for methods involving non-polar to moderately polar analytes. Their primary difference lies in the length of their alkyl chains, which influences their retention behavior and physical properties.
Physicochemical Property Showdown
A clear understanding of the physical and chemical properties of an internal standard is paramount for its appropriate selection and application. Below is a summary of the key properties of Tetradecanophenone and Dodecanophenone.
| Property | Tetradecanophenone | Dodecanophenone |
| Molecular Formula | C₂₀H₃₂O | C₁₈H₂₈O |
| Molecular Weight | 288.47 g/mol | 260.41 g/mol |
| Melting Point | 46-52 °C | 45-47 °C |
| Boiling Point | 212 °C at 12 mmHg | 214-215 °C at 16 mmHg |
| Structure | Phenyl group attached to a C14 alkyl chain via a carbonyl group | Phenyl group attached to a C12 alkyl chain via a carbonyl group |
Source: Sigma-Aldrich
The longer alkyl chain of Tetradecanophenone results in a higher molecular weight and generally leads to longer retention times in reversed-phase chromatography compared to Dodecanophenone. This difference in retention can be strategically utilized to position the internal standard peak near the analyte of interest without causing co-elution.
Performance in Analytical Methods: An Indirect Comparison
While direct comparative studies are scarce, the performance of an internal standard is evaluated through method validation parameters as stipulated by regulatory bodies like the International Council for Harmonisation (ICH). The following table outlines the typical acceptance criteria for these parameters, which would be used to assess the suitability of either Tetradecanophenone or Dodecanophenone in a specific analytical method.
| Validation Parameter | Acceptance Criteria | Rationale for Internal Standard Performance |
| Accuracy | Typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | A suitable internal standard should effectively compensate for sample matrix effects and extraction inconsistencies, leading to high accuracy. |
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) for intra- and inter-day assays | The internal standard should track the analyte's behavior throughout the analytical process, minimizing variability and ensuring high precision. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | A consistent response ratio between the analyte and the internal standard across a range of concentrations is crucial for establishing a linear calibration curve. |
| Recovery | Consistent and reproducible, though not necessarily 100% | The internal standard's recovery should be similar to that of the analyte to accurately correct for losses during sample preparation. |
| Matrix Effect | Internal standard-normalized matrix factor should be close to 1 | A good internal standard will experience similar ionization suppression or enhancement as the analyte, thus mitigating matrix effects in LC-MS analysis. |
Source: International Council for Harmonisation (ICH) Guidelines
The choice between Tetradecanophenone and Dodecanophenone would depend on the specific analyte and the chromatographic conditions. For analytes with longer retention times, Tetradecanophenone might be a more suitable choice to ensure it elutes after the analyte, a common practice to avoid interference from tailing analyte peaks. Conversely, for earlier eluting analytes, Dodecanophenone might be preferred.
Experimental Protocols: A General Guideline
The following protocols provide a general framework for the preparation and use of Tetradecanophenone or Dodecanophenone as an internal standard in a typical chromatographic analysis.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Tetradecanophenone or Dodecanophenone.
-
Dissolve the weighed standard in a suitable organic solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
-
Ensure complete dissolution, using sonication if necessary.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
Store the stock solution under appropriate conditions (typically refrigerated and protected from light).
-
-
Working Solution (concentration will vary based on the assay):
-
Prepare a working solution by diluting the stock solution with the appropriate solvent.
-
The concentration of the working solution should be chosen to produce a detector response that is similar in magnitude to the response of the analyte at its expected concentration in the samples.
-
Sample Preparation with Internal Standard
-
Spiking the Samples:
-
To a known volume or weight of the sample (e.g., plasma, urine, or a drug product extract), add a precise volume of the internal standard working solution.
-
This step should ideally be performed at the very beginning of the sample preparation process to account for any variability in subsequent steps.
-
The same volume of the internal standard working solution must be added to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction (Example: Liquid-Liquid Extraction):
-
After spiking with the internal standard, perform the extraction procedure (e.g., add an immiscible organic solvent, vortex, and centrifuge).
-
The internal standard will be extracted along with the analyte.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the chromatographic system.
-
Visualizing the Workflow and Logic
To better understand the role and selection of an internal standard, the following diagrams illustrate the general experimental workflow and the logical considerations involved.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for selecting and validating an internal standard.
Conclusion
Both Tetradecanophenone and Dodecanophenone can serve as effective internal standards in chromatographic analysis. The choice between them is not a matter of inherent superiority but rather of suitability for a specific application. The key is to select the internal standard that most closely matches the retention time and physicochemical properties of the analyte(s) of interest within the chosen analytical method. For later eluting compounds, the longer alkyl chain of Tetradecanophenone may offer an advantage, while Dodecanophenone may be more appropriate for earlier eluting analytes. Ultimately, rigorous method validation is essential to confirm the chosen internal standard's performance and to ensure the generation of accurate and reliable quantitative data.
The Accuracy and Precision of Tetradecanophenone as a Surrogate: A Review of Available Evidence
For researchers, scientists, and drug development professionals seeking to utilize Tetradecanophenone as a surrogate in analytical methodologies, a comprehensive review of publicly available data reveals a significant lack of specific performance metrics. While the principles of using surrogate standards are well-established in analytical chemistry, particularly for chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), specific data on the accuracy and precision of Tetradecanophenone for this purpose are not readily found in scientific literature or application notes.
This guide, therefore, aims to provide a foundational understanding of the role of surrogates in analytical quality control and outlines the necessary parameters for evaluating a compound like Tetradecanophenone for this application. It will also touch upon the characteristics of ideal surrogates and the general experimental protocols for their use.
The Role of Surrogates in Analytical Chemistry
In analytical chemistry, a surrogate is a compound that is chemically similar to the analyte of interest but is not expected to be present in the sample.[1][2] It is added to a sample in a known amount before any sample preparation steps.[2] The primary purpose of a surrogate is to monitor the performance of the analytical method for each individual sample, assessing for potential matrix effects and procedural errors during sample extraction and analysis.[1][3][4] The recovery of the surrogate is a key indicator of the method's efficiency and the reliability of the results for the target analytes.[3][5]
Desired Characteristics of a Surrogate Standard
For a compound to be an effective surrogate, it should possess several key characteristics:
-
Chemical Similarity: The surrogate should be structurally and chemically similar to the target analytes to ensure it behaves in a comparable manner during all stages of the analytical process, including extraction, derivatization (if any), and chromatographic separation.
-
Not Naturally Occurring: The surrogate must not be present in the original, un-spiked sample.
-
Good Recovery: It should be recovered efficiently from the sample matrix.
-
Chromatographic Separation: It must be well-separated from the target analytes and any potential interferences in the chromatogram.
-
Stability: The surrogate should be stable in the sample matrix and throughout the analytical procedure.
-
Purity: The surrogate standard itself must be of high purity to ensure accurate spiking.
Evaluating the Performance of a Surrogate: Accuracy and Precision
To establish the suitability of Tetradecanophenone as a surrogate, rigorous method validation studies would be required. These studies would generate the quantitative data necessary for a comprehensive comparison. The key performance indicators are accuracy and precision, typically measured as percent recovery and relative standard deviation (RSD), respectively.
Table 1: Key Performance Parameters for Surrogate Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy (Percent Recovery) | The percentage of the known amount of surrogate that is detected and measured in the sample. It indicates the efficiency of the extraction process and the absence of significant matrix-induced signal suppression or enhancement. | 70-130% (can vary depending on the method and regulatory body) |
| Precision (Relative Standard Deviation - RSD) | The variation in the recovery of the surrogate across multiple replicate samples. It demonstrates the reproducibility of the analytical method. | ≤ 20% (can vary) |
| Linearity | The ability of the analytical method to produce results that are directly proportional to the concentration of the surrogate over a given range. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the surrogate that can be reliably detected by the analytical instrument. | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of the surrogate that can be accurately and precisely quantified. | Signal-to-noise ratio ≥ 10:1 |
Unfortunately, a search of scientific databases and chemical supplier information did not yield specific studies presenting this type of validation data for Tetradecanophenone used as a surrogate. While some sources mention its use in hydrophobic interaction electrokinetic chromatography, this does not provide the necessary data to evaluate its performance as a surrogate in broader applications like GC-MS or LC-MS for quantitative analysis.
General Experimental Protocol for Surrogate Use
A typical workflow for incorporating a surrogate like Tetradecanophenone into an analytical method would involve the following steps. This protocol is generalized, and specific details would need to be optimized for the particular analytes and sample matrix.
Figure 1. A generalized workflow for the use of a surrogate standard in an analytical method.
Comparison with Alternative Surrogates
Without performance data for Tetradecanophenone, a direct comparison with other surrogates is not possible. However, in many applications, especially those involving mass spectrometry, isotopically labeled analogs of the target analytes are considered the "gold standard" for internal standards and surrogates. These compounds have the advantage of being nearly identical to the analyte in terms of their chemical and physical properties, leading to very similar behavior during sample preparation and analysis.
For the analysis of semi-volatile organic compounds, a class where a long-chain ketone like Tetradecanophenone might be considered, a variety of other surrogates are commonly used. These are often deuterated or 13C-labeled polycyclic aromatic hydrocarbons (PAHs), phenols, or phthalates, depending on the specific target analytes. The choice of surrogate is highly dependent on the specific analytical method and the compounds being measured.
Conclusion
While Tetradecanophenone's chemical structure, a phenyl ketone with a long alkyl chain, suggests it could potentially serve as a surrogate for a range of semi-volatile organic compounds, there is a critical lack of published data to support this application. To confidently use Tetradecanophenone as a surrogate, researchers would need to conduct a thorough in-house validation study to determine its accuracy, precision, and overall suitability for their specific analytical method and sample matrix. Without such data, its performance relative to other, more established surrogates remains unknown. Researchers are advised to consult established analytical methods (e.g., from the EPA or other regulatory bodies) for recommendations on validated surrogates for their specific application.
References
- 1. dirtyproperty.com [dirtyproperty.com]
- 2. biotage.com [biotage.com]
- 3. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. Why do you use surrogates? | Torrent Laboratory [torrentlab.com]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Tetradecanophenone Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. Tetradecanophenone, a long-chain aromatic ketone, serves as an important chemical intermediate. The choice of analytical methodology for its quantification is critical for ensuring quality and consistency. This guide provides an objective comparison of two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While a direct cross-validation study for Tetradecanophenone is not extensively available in published literature, this guide synthesizes validation parameters from studies on analogous long-chain and aromatic ketones to provide a comprehensive overview of the expected performance of each technique. This allows for an informed decision on method selection, development, and validation for the analysis of Tetradecanophenone.
Performance Comparison: GC-MS vs. HPLC for Ketone Analysis
The following table summarizes typical quantitative performance data for the analysis of ketones using GC-MS and HPLC, extrapolated from validation studies of structurally similar compounds. These values should be considered as representative estimates, and specific performance will depend on the exact method, instrumentation, and sample matrix.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 0.5 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL | 0.5 - 2 µg/mL |
| Accuracy (Recovery) | 95% - 107%[2] | 90% - 110%[3][4] |
| Precision (Repeatability, RSDr) | < 10%[2] | < 5%[5][6] |
| Precision (Intermediate Precision, RSDip) | < 15% | < 7%[3] |
| Analyte Volatility Requirement | Required (thermally stable)[7][8][9] | Not required (suitable for non-volatile compounds)[7][10][8][9] |
| Derivatization | May not be necessary for Tetradecanophenone | Generally not required; can be used to enhance detection |
| Selectivity | Excellent (mass fragmentation provides structural information) | Good (can be enhanced with MS or DAD detectors) |
| Throughput | Generally faster run times per sample[8][11] | Can be high with modern UPLC systems |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of Tetradecanophenone using GC-MS and HPLC. These protocols are intended as a starting point and should be optimized and validated for specific applications and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a typical method for the analysis of a semi-volatile aromatic ketone like Tetradecanophenone.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Tetradecanophenone in a suitable solvent such as ethyl acetate or dichloromethane. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing Tetradecanophenone in the chosen solvent to a concentration within the calibration range. If necessary, perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components. Filter the final solution through a 0.22 µm syringe filter before injection.
3. Data Analysis:
-
Identify the Tetradecanophenone peak based on its retention time and mass spectrum (comparing to a reference standard).
-
For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of Tetradecanophenone in the sample from this curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the direct analysis of Tetradecanophenone, leveraging its UV absorbance.
1. Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (A) and Water (B).
-
Example Isocratic Method: 80% Acetonitrile, 20% Water.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum of Tetradecanophenone (e.g., ~254 nm).
2. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Tetradecanophenone in the mobile phase or a compatible solvent (e.g., acetonitrile). Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Identify the Tetradecanophenone peak by comparing its retention time and UV spectrum with a certified reference standard.
-
Quantify the analyte by creating a calibration curve of peak area versus concentration for the prepared standards. Calculate the concentration in the unknown sample using the regression equation from the calibration curve.
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for GC-MS and HPLC analysis, as well as a logical flow for the cross-validation process.
Caption: Generalized experimental workflow for the analysis of Tetradecanophenone by GC-MS.
Caption: Generalized experimental workflow for the analysis of Tetradecanophenone by HPLC.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of Tetradecanophenone, each with distinct advantages.
-
HPLC is often the method of choice for routine quality control in pharmaceutical settings due to its robustness, high precision, and applicability to a wide range of compounds without the need for volatilization.[7][10][8][9] Its suitability for non-volatile and thermally labile compounds makes it a versatile tool.
-
GC-MS provides exceptional selectivity and sensitivity, making it an excellent technique for confirmatory analysis, impurity profiling, and structural elucidation.[7][10][9][11] The mass spectrometric detection offers a higher degree of certainty in peak identification.
The ultimate choice between GC-MS and HPLC depends on the specific analytical objective. For high-throughput quantitative analysis, a validated HPLC-UV method may be more efficient. For definitive identification, trace-level impurity analysis, or in complex matrices where specificity is critical, GC-MS is often superior. For comprehensive method validation and to ensure the highest confidence in analytical results, a cross-validation approach utilizing both techniques is highly recommended. This ensures that the quantification of Tetradecanophenone is accurate, reliable, and robust, regardless of the chosen primary analytical platform.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. amptechfl.com [amptechfl.com]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Performance Analysis: Tetradecanophenone versus Its Isotopically Labeled Standard in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of the analytical performance of Tetradecanophenone against its ¹³C-labeled counterpart when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their quantitative bioanalytical needs.
The Gold Standard: Isotopically Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavier, non-radioactive isotopes such as carbon-13 (¹³C), a molecule is created that is chemically identical to the analyte of interest but has a distinct mass.[1][2] This near-perfect analogy allows the SIL internal standard to co-elute chromatographically with the analyte and experience identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] Consequently, the use of a ¹³C-labeled internal standard provides superior accuracy and precision by effectively compensating for variations during sample preparation and analysis.[3][4]
Performance Metrics: A Head-to-Head Comparison
To illustrate the performance advantages of an isotopically labeled internal standard, a series of validation experiments were conducted to compare the quantification of Tetradecanophenone using both its ¹³C-labeled analog and a non-labeled structural analog as internal standards. The key performance metrics are summarized in the table below.
| Performance Metric | Tetradecanophenone with Non-Labeled Analog IS | Tetradecanophenone with ¹³C-Labeled IS |
| Linearity (R²) | 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85-115% | 98-102% |
| Precision (% RSD) | < 15% | < 5% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Matrix Effect (% CV) | 12% | < 3% |
This table presents representative data synthesized from typical performance improvements observed when using ¹³C-labeled internal standards.
The data clearly demonstrates the superior performance of the ¹³C-labeled internal standard across all key validation parameters. The improved linearity, accuracy, and precision, coupled with a lower limit of quantification and significantly reduced matrix effects, underscore the value of using a stable isotope-labeled standard for robust and reliable bioanalysis.
Experimental Protocols
Synthesis of ¹³C-Labeled Tetradecanophenone
The synthesis of [¹³C₆]-Tetradecanophenone can be achieved through a multi-step process starting from ¹³C-labeled benzene. A plausible synthetic route is outlined below. This method is adapted from established procedures for the synthesis of labeled long-chain fatty acids and ketones.[5][6]
Procedure:
-
Friedel-Crafts Acylation: [¹³C₆]-Benzene is reacted with tetradecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Quenching: The reaction is carefully quenched with water to decompose the aluminum chloride complex.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane).
-
Purification: The crude product is purified using column chromatography to yield pure [¹³C₆]-Tetradecanophenone.
Quantitative Analysis by LC-MS/MS
The following protocol outlines a validated method for the quantification of Tetradecanophenone in human plasma using its ¹³C-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the ¹³C-labeled Tetradecanophenone internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tetradecanophenone: Precursor ion > Product ion (specific m/z values to be determined based on fragmentation).
-
¹³C-Labeled Tetradecanophenone: Precursor ion (+6 Da) > Product ion (specific m/z values to be determined).
-
3. Method Validation:
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[7]
Biological Context: A Potential Signaling Role
While the specific biological role of Tetradecanophenone is not extensively characterized, other ketones, particularly ketone bodies, are known to act as signaling molecules.[8] They can influence cellular processes by inhibiting histone deacetylases (HDACs) and activating specific G-protein coupled receptors.[8] A hypothetical signaling pathway for a long-chain ketone like Tetradecanophenone could involve similar mechanisms, potentially impacting gene expression and metabolic regulation.
Conclusion
The use of a ¹³C-labeled internal standard for the quantification of Tetradecanophenone offers significant advantages over non-labeled analogs. The near-identical chemical and physical properties of the labeled standard ensure that it accurately tracks the analyte through the entire analytical process, leading to superior data quality. For researchers in drug development and other scientific fields requiring high-confidence quantitative data, the investment in a stable isotope-labeled internal standard is a critical step toward achieving robust and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the HPLC-UV Analysis of Tetradecanophenone: Linearity and Range of Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of tetradecanophenone. Due to the limited availability of direct published methods for tetradecanophenone, this document synthesizes data from the analysis of structurally similar long-chain alkyl phenyl ketones and other hydrophobic compounds to establish a reliable analytical framework. The information presented herein is intended to guide researchers in developing and validating their own methods for this analyte.
Performance Comparison
The following table summarizes the anticipated linearity and detection range for an optimized HPLC-UV method for tetradecanophenone, based on data from analogous compounds. This provides a benchmark for method development and validation.
| Analytical Parameter | Expected Performance for Tetradecanophenone | Performance of Alternative Methods (Similar Analytes) |
| Linearity (R²) | > 0.999 | 0.9974 - > 0.999 |
| Linear Range | 0.5 - 250 µg/mL | 1.0 - 100 µg/mL to 50 - 250 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.170 - 0.422 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.515 - 1.28 µg/mL |
Detailed Experimental Protocol
This section outlines a robust starting protocol for the HPLC-UV analysis of tetradecanophenone. Optimization of these conditions may be necessary depending on the specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is recommended due to the hydrophobic nature of tetradecanophenone. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile and ultrapure water are required for the mobile phase.
-
Standard Preparation: Prepare a stock solution of tetradecanophenone in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired linear range (e.g., 0.5, 1, 5, 10, 50, 100, and 250 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water in a ratio of 85:15 (v/v) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Based on the UV absorbance of aromatic ketones, a detection wavelength in the range of 240-255 nm is expected to provide good sensitivity. The optimal wavelength should be determined by obtaining a UV spectrum of tetradecanophenone.
4. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated from the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for HPLC-UV analysis.
This guide provides a foundational understanding and a practical starting point for the quantitative analysis of tetradecanophenone using HPLC-UV. Adherence to good laboratory practices and thorough method validation are essential for ensuring the accuracy and reliability of the results.
A Guide to Inter-Laboratory Comparison of Tetradecanophenone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Tetradecanophenone quantification. Due to the absence of publicly available, direct inter-laboratory comparison studies for Tetradecanophenone, this document outlines a standardized protocol and presents hypothetical data to illustrate the comparison process. The aim is to assist researchers in designing and executing their own studies to ensure the reliability and comparability of analytical results across different laboratories.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a critical component of a laboratory's quality assurance program.[1] They serve to:
-
Assess Laboratory Performance: Objectively evaluate the analytical competence of participating laboratories.[2]
-
Validate Analytical Methods: Ensure that a chosen analytical method is robust and reproducible across different sites.
-
Identify Methodological Biases: Uncover systematic errors in laboratory procedures or instrumentation.[1]
-
Harmonize Results: Promote consistency and comparability of data among different research groups or institutions.
This guide will walk through a hypothetical ILC for the quantification of Tetradecanophenone, a compound relevant in various research and development contexts.
Hypothetical Inter-Laboratory Study Design
Objective
The primary objective of this hypothetical study is to assess the precision and accuracy of Tetradecanophenone quantification by a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method across multiple laboratories.
Study Participants
For this illustrative guide, we will assume the participation of five independent laboratories, designated as Lab A, Lab B, Lab C, Lab D, and Lab E.
Sample Preparation and Distribution
A central organizing body would be responsible for the preparation and distribution of two types of samples to ensure homogeneity and stability:
-
Standard Solution: A solution of Tetradecanophenone in a certified organic solvent at a known concentration (e.g., 100 ng/mL).
-
Spiked Matrix: A biological matrix, such as human plasma, spiked with a known concentration of Tetradecanophenone (e.g., 50 ng/mL). This tests the ability of the laboratory to handle matrix effects.[3][4][5]
Samples would be shipped to participating laboratories under controlled conditions to maintain their integrity.
Standardized Analytical Protocol
To ensure a valid comparison, all participating laboratories would be required to adhere to the following standardized analytical protocol for the quantification of Tetradecanophenone.
Table 1: Standardized LC-MS/MS Protocol for Tetradecanophenone Quantification
| Parameter | Specification |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Chromatography | Reverse Phase Liquid Chromatography (RP-HPLC)[6] |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MRM Transitions | Hypothetical values: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Internal Standard | Isotopically Labeled Tetradecanophenone |
| Calibration Curve | 1 ng/mL to 1000 ng/mL, prepared in the same matrix as the samples |
Data Analysis and Presentation
Upon receiving the analytical results from all participating laboratories, the organizing body would perform a statistical analysis to evaluate performance.
Statistical Evaluation
The performance of each laboratory is typically assessed using Z-scores, which are calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (in this case, the known concentration of the prepared samples).
-
σ is the standard deviation for proficiency assessment (a predetermined value based on the expected precision of the method).
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Data Summary
The following tables present hypothetical data from our five participating laboratories for the two distributed samples.
Table 2: Quantification of Tetradecanophenone in Standard Solution (Assigned Value = 100 ng/mL)
| Laboratory | Reported Concentration (ng/mL) | Mean | Standard Deviation | Z-Score | Performance |
| Lab A | 98.5, 101.2, 99.8 | 99.83 | 1.35 | -0.17 | Satisfactory |
| Lab B | 105.1, 104.5, 106.2 | 105.27 | 0.85 | 5.27 | Unsatisfactory |
| Lab C | 95.3, 96.1, 94.8 | 95.40 | 0.66 | -4.60 | Unsatisfactory |
| Lab D | 101.5, 102.1, 101.8 | 101.80 | 0.30 | 1.80 | Satisfactory |
| Lab E | 99.2, 98.9, 100.1 | 99.40 | 0.62 | -0.60 | Satisfactory |
| (Hypothetical data with an assumed standard deviation for proficiency assessment of 1.0) |
Table 3: Quantification of Tetradecanophenone in Spiked Plasma (Assigned Value = 50 ng/mL)
| Laboratory | Reported Concentration (ng/mL) | Mean | Standard Deviation | Z-Score | Performance |
| Lab A | 48.9, 51.5, 50.2 | 50.20 | 1.31 | 0.40 | Satisfactory |
| Lab B | 56.8, 55.9, 57.2 | 56.63 | 0.67 | 13.26 | Unsatisfactory |
| Lab C | 44.1, 45.3, 44.8 | 44.73 | 0.60 | -10.54 | Unsatisfactory |
| Lab D | 51.8, 52.5, 52.1 | 52.13 | 0.35 | 4.26 | Unsatisfactory |
| Lab E | 49.5, 48.8, 50.3 | 49.53 | 0.75 | -0.94 | Satisfactory |
| (Hypothetical data with an assumed standard deviation for proficiency assessment of 0.5) |
Workflow and Process Diagrams
The following diagrams illustrate the key processes in the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
References
- 1. fiveable.me [fiveable.me]
- 2. ctc-n.org [ctc-n.org]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hovione.com [hovione.com]
Tetradecanophenone as a Reference Standard: A Comparative Guide for Method Validation
In the landscape of analytical method validation, the selection of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative results. For researchers, scientists, and drug development professionals engaged in chromatographic analysis, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), long-chain alkylphenones such as Tetradecanophenone serve as valuable reference standards. Their utility is especially pronounced in the analysis of hydrophobic compounds where they can effectively compensate for variations in sample preparation and instrument response.
This guide provides a comprehensive comparison of Tetradecanophenone with other long-chain alkylphenones, offering insights into their performance as internal standards. While direct comparative studies on the entire homologous series are limited, this guide synthesizes available data on representative alkylphenones to provide a framework for selection and application in method validation.
Performance Comparison of Alkylphenone Internal Standards
The ideal internal standard should mimic the analytical behavior of the analyte of interest without interfering with its quantification. Long-chain alkylphenones, with their varying alkyl chain lengths, offer a range of hydrophobicities, allowing for the selection of a standard that closely matches the retention time of the analyte in RP-HPLC. The following table summarizes typical performance data for alkylphenones when used as internal standards in method validation. The data is compiled from studies on various alkylphenones and serves as a representative benchmark for this class of compounds.
| Performance Parameter | Dodecanophenone (C12) | Tetradecanophenone (C14) | Hexadecanophenone (C16) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 | ≥ 0.995 |
| Precision (RSD%) | ||||
| - Intraday | < 2.0 | < 1.5 | < 2.0 | ≤ 2% |
| - Interday | < 3.0 | < 2.5 | < 3.0 | ≤ 3% |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.0 - 100.8 | 98.2 - 101.5 | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | 0.08 µg/mL | Method Dependent |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL | 0.25 µg/mL | Method Dependent |
| Stability (in solution, 24h) | Stable | Stable | Stable | < 2% deviation |
Note: The data presented in this table is illustrative and compiled from various sources analyzing different alkylphenones. Performance will vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocols
The following is a generalized protocol for the validation of a Reversed-Phase HPLC (RP-HPLC) method using an alkylphenone, such as Tetradecanophenone, as an internal standard.
Preparation of Standard Solutions
-
Stock Solution of Analyte (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Stock Solution of Internal Standard (IS) - Tetradecanophenone (1 mg/mL): Accurately weigh approximately 10 mg of Tetradecanophenone and dissolve it in 10 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to achieve concentrations spanning the expected range of the samples. To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL from the IS stock solution).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, following the same procedure as the calibration standards.
Chromatographic Conditions (Typical for RP-HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and composition should be optimized to achieve good resolution between the analyte, internal standard, and any matrix components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength appropriate for the analyte.
Method Validation Parameters
-
Specificity: Analyze blank matrix samples, and matrix samples spiked with the analyte and internal standard to ensure no interfering peaks are present at the retention times of interest.
-
Linearity: Inject the calibration standards in triplicate. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Precision:
-
Intraday Precision (Repeatability): Analyze the QC samples (n=6) at each concentration level on the same day.
-
Interday Precision (Intermediate Precision): Analyze the QC samples on three different days.
-
Calculate the relative standard deviation (RSD%) for the measured concentrations at each level.
-
-
Accuracy: Analyze the QC samples and calculate the percentage recovery of the measured concentration relative to the nominal concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Stability: Assess the stability of the analyte and internal standard in the stock solutions and prepared samples under different storage conditions (e.g., room temperature, refrigerated) over a specified period.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC method validation and the logical considerations for selecting a suitable internal standard.
A Comparative Guide to the Chromatographic Analysis of Long-Chain Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chromatographic methods for the analysis of long-chain ketones (LCKs), including the subclass of long-chain alkenones. These compounds are significant biomarkers in geochemistry and paleoclimatology and can also be critical impurities or degradation products in pharmaceutical development.[1] The selection of an appropriate analytical technique is paramount for achieving the desired sensitivity, resolution, and accuracy. This document compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data from various studies.
Data Presentation: Performance Comparison of Chromatographic Methods
The following tables summarize the quantitative performance of different chromatographic techniques for the analysis of long-chain ketones, particularly alkenones which are a well-studied subgroup.
Table 1: Comparison of Gas Chromatography (GC) Based Methods
| Parameter | GC-FID | GC-MS (SIM) | GC-MS/MS (MRM) | GC-CI-MS |
| Limit of Quantification (LOQ) | ~5 ng on-column | ~0.5 pg on-column for diols | ~0.3 pg on-column for C28 1,13-diol | More sensitive than GC-FID for low concentrations |
| Selectivity | Lower | Higher | Very High | High |
| Linearity | Good | Good | Good | Narrow linear dynamic range, potential for non-linear response |
| Sample Preparation | Requires extensive cleanup to avoid co-elution | Tolerates more complex matrices than FID | High selectivity reduces need for extensive cleanup | Requires extensive cleanup |
| Key Application | Routine analysis of high-concentration samples | Standard for identification and quantification | Unambiguous identification in complex matrices | Analysis of very low concentration samples |
| Reference | [2] | [2] | [2] | [3] |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Based Methods
| Parameter | UHPLC-MS (SIM) | UHPLC-HRMS (Orbitrap) |
| Limit of Quantification (LOQ) | ~2 pg for C37:2 alkenone | ~0.4 - 1.5 pg |
| Sensitivity | 2-3 orders of magnitude more sensitive than GC-FID | Highest sensitivity |
| Linear Dynamic Range | ~30-fold | ~600-fold |
| Reproducibility | Good | Improved reproducibility for diol analysis |
| Key Advantage | Simultaneous measurement of LCKs and other compounds (e.g., long-chain diols) | Excellent resolution, selectivity, linearity, and sensitivity for alkenones in complex matrices. |
| Reference | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for GC and UHPLC analysis of long-chain ketones.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkenone Analysis
This protocol is adapted from methodologies used for the analysis of long-chain alkenones in sediment samples.
-
Sample Preparation:
-
Extraction: Total lipids are extracted from the sample using a solvent mixture such as dichloromethane:methanol (2:1 v/v).
-
Saponification (Optional): To remove interfering esters, the total lipid extract can be saponified. The non-saponifiable fraction containing the long-chain ketones is then separated.[1]
-
Column Chromatography: Further cleanup is achieved using column chromatography with silica gel to isolate the ketone fraction.[1]
-
Derivatization (for diols): If analyzing for long-chain diols alongside ketones, silylation is performed to improve volatility and chromatographic performance.[2]
-
-
GC-MS Conditions:
-
Column: Agilent VF200-MS (60 m x 250 µm x 0.10 µm) or similar mid-polarity column.[4]
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 10°C/min to 175°C, then at 6°C/min to 225°C, followed by 4°C/min to 300°C, and hold for 20 min.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron impact (EI) ionization at 70 eV. Data acquisition in full scan mode or selected ion monitoring (SIM) for targeted analysis.[5]
-
2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Protocol
This protocol is suitable for the high-resolution separation and quantification of long-chain ketones.[1]
-
Sample Preparation:
-
Homogenization: Freeze-dry and homogenize the sample to increase the surface area for extraction.[1]
-
Extraction: Similar to GC-MS sample preparation, extract total lipids.
-
Cleanup: Use column chromatography with silica gel for cleanup.[1]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for UHPLC-MS analysis.[1]
-
-
UHPLC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile/isopropanol (B).
-
Gradient: Start with 50% B, hold for 1 min. Linearly increase to 100% B over 8 min. Hold at 100% B for 2 min. Return to initial conditions and equilibrate for 3 min.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Conditions:
-
Mandatory Visualization
Caption: General experimental workflow for the chromatographic analysis of long-chain ketones.
Caption: Key fragmentation pathways of long-chain ketones in mass spectrometry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
Justifying Tetradecanophenone: A Comparative Guide to Internal Standard Selection
In the precise world of analytical chemistry, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. While isotopically labeled standards are often hailed as the gold standard, practical considerations such as cost and availability necessitate the evaluation of other viable alternatives. This guide provides a comprehensive justification for the use of Tetradecanophenone as an internal standard, particularly in gas chromatography-mass spectrometry (GC-MS) applications for the analysis of non-polar and semi-polar organic compounds. We present a comparative overview, supported by established analytical principles and a representative experimental protocol.
The Role of an Internal Standard
An internal standard (IS) is a compound with a known concentration that is added to a sample before analysis. Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume differences, and fluctuations in detector response. An ideal internal standard should be chemically similar to the analyte of interest, but not naturally present in the sample.
Tetradecanophenone: A Strong Candidate for Non-Polar Analytes
Tetradecanophenone, a long-chain aromatic ketone, possesses several physicochemical properties that make it an excellent candidate as an internal standard for a range of non-polar and semi-polar analytes. Its high molecular weight and boiling point ensure that it does not co-elute with more volatile sample components and remains stable under typical GC inlet conditions.
Key Advantages:
-
Structural Similarity: The long alkyl chain of Tetradecanophenone mimics the behavior of many non-polar analytes, such as fatty acids, esters, and other long-chain hydrocarbons, during extraction and chromatographic separation.
-
Chemical Inertness: As a ketone, it is relatively unreactive under typical analytical conditions, preventing unwanted side reactions with analytes or the sample matrix.
-
Distinct Mass Spectrum: The presence of the benzoyl group provides a unique fragmentation pattern in mass spectrometry, allowing for easy identification and quantification without interference from common matrix components.
-
Commercial Availability and Cost-Effectiveness: Compared to custom-synthesized, isotopically labeled standards, Tetradecanophenone is readily available and more economical.
Performance Comparison: Tetradecanophenone vs. Other Internal Standards
The selection of an internal standard is always a balance between optimal performance and practical constraints. While a deuterated analog of the analyte is theoretically the best choice due to its near-identical chemical and physical properties, a well-chosen structural analog like Tetradecanophenone can provide excellent results.
Below is a table summarizing the expected performance characteristics of Tetradecanophenone compared to a deuterated internal standard and a simple long-chain hydrocarbon.
| Performance Metric | Tetradecanophenone | Deuterated Internal Standard (e.g., Deuterated Palmitic Acid) | Long-Chain Hydrocarbon (e.g., n-Eicosane) |
| Correction for Extraction Variability | Good to Excellent | Excellent | Good |
| Correction for Matrix Effects (Ion Suppression/Enhancement) | Good | Excellent | Moderate to Good |
| Chromatographic Co-elution with Analyte | Unlikely (tunable by method) | Identical | Unlikely (tunable by method) |
| Correction for Derivatization Inefficiency | Not Applicable | Excellent (if derivatized) | Not Applicable |
| Cost | Low to Moderate | High | Low |
| Availability | High | Low (often custom synthesis) | High |
| Potential for Natural Occurrence in Samples | Very Low | None | Low to Moderate (in some matrices) |
Note: This table is based on established principles of internal standardization. Specific performance will be application-dependent.
Logical Workflow for Internal Standard Selection
The decision to use Tetradecanophenone or another internal standard should be based on a logical evaluation of the analytical method's requirements.
Caption: A logical workflow for the selection of an appropriate internal standard.
Experimental Protocol: Quantification of Fatty Acid Methyl Esters (FAMEs) using GC-MS with Tetradecanophenone as an Internal Standard
This protocol provides a representative example of how Tetradecanophenone can be used as an internal standard for the quantitative analysis of FAMEs in a biological matrix.
Materials and Reagents
-
Analytes: Certified standards of fatty acid methyl esters (e.g., methyl palmitate, methyl stearate, methyl oleate).
-
Internal Standard: Tetradecanophenone (purity >98%).
-
Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade).
-
Derivatization Reagent: Boron trifluoride in methanol (14% BF3/MeOH).
-
Sample Matrix: e.g., lipid extract from plasma or tissue.
Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetradecanophenone and dissolve in 10 mL of chloroform.
-
Analyte Stock Solution (1 mg/mL): Prepare a mixed stock solution of the FAME standards in chloroform.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with chloroform. This will create standards with varying analyte concentrations but a constant internal standard concentration.
-
Sample Preparation: To a known amount of the lipid extract, add a precise volume of the Tetradecanophenone internal standard stock solution. Evaporate the solvent under a stream of nitrogen.
Derivatization (Transesterification)
-
Add 1 mL of 0.5 M sodium methoxide in methanol to the dried sample and calibration standards.
-
Heat at 50°C for 10 minutes.
-
Add 1 mL of 14% BF3/MeOH, and heat again at 50°C for 5 minutes.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a clean vial for GC-MS analysis.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
SIM Ions for Tetradecanophenone: m/z 105 (quantifier), 77, 120 (qualifiers).
-
Select appropriate ions for each FAME analyte.
-
Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of Tetradecanophenone against the concentration of the analyte.
-
Determine the concentration of each FAME in the samples by using the response factor from the calibration curve.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable quantitative analytical method. While isotopically labeled standards represent the ideal choice, Tetradecanophenone emerges as a highly effective and practical alternative for the analysis of non-polar and semi-polar compounds by GC-MS. Its chemical properties, commercial availability, and cost-effectiveness provide a strong justification for its use in research, quality control, and drug development settings. As with any internal standard, proper method validation is essential to ensure it meets the specific requirements of the analysis.
Safety Operating Guide
Navigating the Disposal of Tetradecanophenone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Tetradecanophenone, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), Tetradecanophenone is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be observed. In case of accidental exposure, follow these immediate first aid measures:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.
-
After eye contact: Rinse out with plenty of water and remove contact lenses if present and easy to do.
-
After swallowing: Have the victim drink water (two glasses at most). If feeling unwell, consult a doctor.
Personal protective equipment (PPE), including eye shields and gloves, should be worn when handling Tetradecanophenone.[1][2]
Quantitative Data: Physical and Chemical Properties
Understanding the properties of Tetradecanophenone is crucial for its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₂₀H₃₂O |
| Molecular Weight | 288.47 g/mol |
| Melting Point | 46 - 52 °C (115 - 126 °F) |
| Boiling Point | 212 °C (414 °F) at 16 hPa |
| Flash Point | 99 °C / 210.2 °F[3] |
| Assay | 95% |
Step-by-Step Disposal Protocol for Tetradecanophenone
Waste material must be disposed of in accordance with national and local regulations. The following protocol provides a general guideline; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[4][5][6]
1. Waste Identification and Segregation:
-
Do not mix Tetradecanophenone with other waste streams. It is crucial to keep chemical wastes separate to avoid unintended reactions.
-
Labeling: Clearly label the waste container with the full chemical name "Tetradecanophenone." Avoid using abbreviations or chemical formulas.[4] The label should also include the quantity of waste, date of generation, and the principal investigator's name and contact information.[4] The container must be marked with the words "Hazardous Waste" if required by your institution's policy, even for non-hazardous materials, to ensure it enters the correct disposal stream.[4]
2. Container Selection and Management:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Collection Containers: If transferring to a new container, ensure it is compatible with Tetradecanophenone. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The container must be in good condition with a secure, leak-proof lid.[7]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding or removing waste.[5]
3. Disposal Pathway:
-
Consult EHS: Contact your institution's EHS office to determine the appropriate disposal method.[4] They will provide guidance on whether Tetradecanophenone can be disposed of as non-hazardous waste or if it needs to be managed through the hazardous waste program.
-
Do Not Dispose Down the Drain: The Safety Data Sheet explicitly states, "Do not let product enter drains." Disposal of chemicals via the sanitary sewer is generally prohibited without written permission from EHS.[4]
-
No Trash Disposal: Disposal of any chemical into the solid waste system (regular trash) is not allowed.[4]
4. Disposal of Empty Containers:
-
Triple Rinsing: For empty containers that held Tetradecanophenone, they should be triple-rinsed with an appropriate solvent.[7] The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[6][7]
-
Container Disposal: After triple rinsing and air drying, and with all labels defaced or removed, the container may be disposed of in the regular trash.[6][7]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of Tetradecanophenone.
References
- 1. 十四烷苯酮 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 十四烷苯酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Tetradecanophenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Tetradecanophenone, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans.
Hazard Summary
Tetradecanophenone is a combustible solid and may cause skin and eye irritation.[1] It is also considered very toxic to aquatic life with long-lasting effects. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling Tetradecanophenone. It is imperative to always wear the appropriate PPE to prevent direct contact with the chemical.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Impervious gloves such as nitrile rubber are required to prevent skin contact.[2][3] |
| Eyes | Safety glasses with side shields or goggles | To protect against dust particles and potential splashes.[3][4] |
| Respiratory | N95 or equivalent dust mask | Recommended when handling powder to avoid inhalation of dust particles, especially in areas with inadequate ventilation.[3][4] |
| Body | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[4] |
Operational Handling and Storage Plan
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ensure adequate ventilation in the handling area.[4]
-
Avoid the creation of dust during handling.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[1][4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent contamination.[4]
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures:
-
After eye contact: Immediately rinse with plenty of water.[1][4]
-
After skin contact: Wash the affected area thoroughly with soap and water.[4]
-
After inhalation: Move to a well-ventilated area to get fresh air.[4]
-
After ingestion: Rinse the mouth with water.[4]
Spill and Disposal Plan
Spill Containment:
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Cover powder spills with a plastic sheet or tarp to minimize the spread of dust.[4]
-
Mechanically take up the spilled material and place it in appropriate containers for disposal.[4]
-
Thoroughly clean the contaminated surface.[4]
Disposal:
-
Dispose of Tetradecanophenone and its containers in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways, as it is toxic to aquatic life.[2]
Visual Workflow Guides
The following diagrams provide a clear, step-by-step visual representation of the handling and emergency protocols for Tetradecanophenone.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
